molecular formula C11H8ClNO3 B1370698 Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate CAS No. 89204-92-2

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B1370698
CAS No.: 89204-92-2
M. Wt: 237.64 g/mol
InChI Key: PSEFUIFASINPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFUIFASINPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650086
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89204-92-2
Record name Methyl 5-(3-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89204-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS No. 89204-92-2): Properties, Synthesis, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound belonging to the esteemed oxazole class. The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide, intended for researchers and drug development professionals, delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications as a pivotal building block in the generation of novel therapeutic agents. By synthesizing established chemical principles with practical, actionable insights, this paper aims to serve as a valuable resource for leveraging this compound in research and development endeavors.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring motif in a multitude of biologically active molecules.[1][3] Its unique electronic and structural properties allow it to engage with a wide array of biological receptors and enzymes through various non-covalent interactions.[2] This versatility has established the oxazole scaffold as a "privileged structure" in drug discovery.

Derivatives of this core are associated with a broad spectrum of pharmacological activities, including:

  • Anticancer [4]

  • Antimicrobial (Antibacterial & Antifungal) [5][6]

  • Anti-inflammatory [3][7]

  • Antidiabetic [3]

Clinically approved drugs such as the antibiotic Linezolid, the anti-inflammatory Oxaprozin, and the platelet aggregation inhibitor Ditazole feature an oxazole core, underscoring its therapeutic relevance.[3] this compound represents a strategically functionalized version of this scaffold, poised for elaboration into novel chemical entities.

Physicochemical Profile of this compound

Accurate characterization is the foundation of all subsequent experimental work. The key identifiers and properties of this compound are summarized below. While extensive experimental data such as melting and boiling points are not widely published, the fundamental molecular properties are well-established.

PropertyValueSource
CAS Number 89204-92-2[8]
Molecular Formula C₁₁H₈ClNO₃[8]
Molecular Weight 237.64 g/mol [8]
IUPAC Name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylateN/A
Synonyms This compound
Physical Form Solid (predicted)

Synthesis and Mechanistic Insights

The construction of the oxazole ring can be achieved through several established methodologies, including the Robinson-Gabriel, Cornforth, and Fisher reactions.[9] However, for preparing 4-carboxy-5-substituted oxazoles like the topic compound, the van Leusen oxazole synthesis offers a particularly efficient and high-yielding route, prized for its operational simplicity and the accessibility of its starting materials.[9]

Recommended Synthetic Protocol: A Modified van Leusen Approach

This protocol describes a robust method for the synthesis of this compound from commercially available precursors. The causality behind this choice rests on the reaction's tolerance for various functional groups and its typically clean conversion, which simplifies downstream purification.

Reaction Principle: The core of this synthesis is a base-mediated cycloaddition between an aldehyde (3-chlorobenzaldehyde) and a tosylmethyl isocyanide (TosMIC) derivative. In this specific adaptation, we utilize methyl isocyanoacetate, which provides the necessary atoms for the oxazole ring and incorporates the methyl carboxylate group at the C4 position directly.

Materials and Reagents:

  • 3-Chlorobenzaldehyde

  • Methyl isocyanoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Reagent Addition: Begin stirring the solution at room temperature. Add methyl isocyanoacetate (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).

    • Expert Insight: Potassium carbonate serves as a non-nucleophilic base, which is critical for deprotonating the α-carbon of the isocyanoacetate, initiating the reaction cascade. Using a stronger, nucleophilic base like sodium hydroxide could risk saponification of the methyl ester.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Resuspend the resulting residue in dichloromethane (DCM) and deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Trustworthiness Check: The bicarbonate wash is a self-validating step to neutralize any acidic impurities, ensuring a cleaner crude product.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 3-Chlorobenzaldehyde Cycloaddition Base-Mediated Cycloaddition Reactant1->Cycloaddition Reactant2 Methyl Isocyanoacetate Reactant2->Cycloaddition Reagents K₂CO₃, Methanol Reflux, 4-6h Reagents->Cycloaddition Product Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate Cycloaddition->Product

Caption: Van Leusen-type synthesis of the target compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in public literature, its primary value lies in its role as a versatile chemical intermediate or building block.[10] Drug development professionals can leverage this compound as a starting point for creating libraries of novel, more complex oxazole derivatives for biological screening.

A Scaffold for Target-Oriented Synthesis

The structure of this compound offers two key points for chemical modification: the methyl ester and the chlorophenyl ring.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. This is a standard and powerful technique in medicinal chemistry to explore the chemical space around a core scaffold.

  • Aryl Ring Functionalization: While the chloro-substituent is fixed, its electronic properties influence the reactivity of the phenyl ring, which could be further functionalized via cross-coupling reactions if needed, although modification at the ester is more straightforward.

Potential Therapeutic Targets of the Oxazole Pharmacophore

Based on extensive research into the broader oxazole class, derivatives synthesized from this core could be investigated for activity against numerous targets.[7] The oxazole moiety is known to be a key pharmacophore in compounds that inhibit a range of important biological targets.[1][4]

Potential targets include:

  • Oncology: Tubulin polymerization, Signal Transducer and Activator of Transcription 3 (STAT3), various protein kinases, and DNA topoisomerase.[4]

  • Infectious Diseases: Bacterial enzymes such as D-aspartate ligase and viral proteins.[6]

  • Inflammatory Conditions: Cyclooxygenase (COX) enzymes.[3]

Diagram of Potential Therapeutic Pathways

Potential_Targets Core Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate As a core scaffold for derivatization Oncology Anticancer Activity Core->Oncology Infection Antimicrobial Activity Core->Infection Inflammation Anti-inflammatory Activity Core->Inflammation Targets_Onc Tubulin Polymerization STAT3 Inhibition Kinase Inhibition Oncology->Targets_Onc Targets_Inf Bacterial Cell Wall Synthesis Fungal Membrane Integrity Infection->Targets_Inf Targets_Inf_COX COX-2 Inhibition Inflammation->Targets_Inf_COX

Caption: Potential therapeutic avenues for oxazole derivatives.

Safety and Handling

No specific GHS classification is available for this compound. However, related chlorinated aromatic carboxylic acids and esters often carry warnings for acute oral toxicity and irritation. For instance, the isomeric compound 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as harmful if swallowed (H302).[11]

Therefore, standard laboratory precautions are required:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion and Future Perspectives

This compound is a well-defined chemical entity with significant potential as a foundational element in drug discovery programs. Its straightforward and efficient synthesis via a van Leusen-type reaction makes it an accessible starting material for research laboratories. While the compound itself may not be the final active pharmaceutical ingredient, its true value is realized when it is utilized as a core scaffold for the creation of diverse chemical libraries. Future research should focus on the systematic derivatization of its ester functionality to generate novel amides and subsequent screening of these new compounds against a panel of high-value therapeutic targets, particularly in oncology and infectious diseases, where the oxazole pharmacophore has a proven track record of success.

References

  • Beilstein Journals. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Chemical Catalog. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

Sources

Mass spectrometry of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Oxazole derivatives are recognized for their diverse biological activities, making their precise structural characterization paramount.[1][2] This document, written from the perspective of a Senior Application Scientist, moves beyond rote protocols to explain the causal reasoning behind experimental choices. It details a self-validating analytical workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), focusing on Electrospray Ionization (ESI). Key areas of focus include the interpretation of the unique isotopic signature conferred by the chlorine atom, predictable fragmentation pathways, and the establishment of a robust, trustworthy analytical method.

Introduction: The Analytical Imperative

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic properties.[1][3] this compound represents a specific analogue within this class, whose characterization is essential for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity.[4]

This guide provides the necessary expertise to develop and interpret MS data for this molecule, ensuring both accuracy and confidence in the results. We will explore the foundational principles of its mass spectrometric behavior and present a detailed, field-proven protocol for its analysis.

Foundational Principles: Structure and Ionization

Molecular Structure and Isotopic Profile

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's structure and its inherent isotopic properties.

  • Molecular Formula: C₁₁H₈ClNO₃

  • Monoisotopic Mass (³⁵Cl): 237.0193 Da

  • Monoisotopic Mass (³⁷Cl): 239.0163 Da

A critical and defining feature of this molecule is the presence of a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[5] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. In the mass spectrum, this will manifest as two distinct peaks separated by approximately 2 Da (the M+ and M+2 peaks), with a relative intensity ratio of roughly 3:1.[5][6] This isotopic signature is a powerful diagnostic tool for confirming the presence and elemental composition of the analyte.[7]

Ionization Methodology: Electrospray Ionization (ESI)

For a molecule like this compound, which contains polar functional groups (ester, oxazole nitrogen), Electrospray Ionization (ESI) is the method of choice.[8][9] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the intact molecular ion, typically as a protonated species [M+H]⁺.[9][10] Its compatibility with liquid chromatography makes it ideal for analyzing samples from complex matrices.[11]

Experimental Workflow: LC-MS/MS Analysis

A robust analytical method relies on the seamless integration of sample preparation, chromatographic separation, and mass spectrometric detection. The following workflow is designed to be a self-validating system.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or 10-100 ng/mL for LC-MS analysis.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Standard Weighing p2 Dissolution & Dilution p1->p2 p3 Syringe Filtration p2->p3 a1 HPLC Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ion Source a2->a3 a4 MS1 Full Scan a3->a4 a5 MS2 Fragmentation (CID) a4->a5 a6 Detection (TOF) a5->a6 d1 Data Acquisition a6->d1 d2 Compound Identification (Mass, RT, Isotope Pattern) d1->d2 d3 Structural Confirmation (Fragmentation Analysis) d2->d3

Caption: High-level workflow for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The goal of the LC method is to ensure the analyte is well-resolved from any impurities or matrix components and delivered to the mass spectrometer in a solvent compatible with ESI.

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention and high resolution for small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2 µLA small volume minimizes potential column overload and peak distortion.
Gradient 5% B to 95% B over 8 minA standard gradient to elute compounds of moderate polarity.
Mass Spectrometry (MS) Method

These parameters are starting points for a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveThe presence of the oxazole nitrogen makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.[12]
Drying Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 L/minRemoves solvent vapor from the ion source.
Scan Range (MS1) m/z 100 - 500Covers the expected molecular ion and its primary fragments.
Acquisition Rate 2 spectra/secSufficient for capturing sharp chromatographic peaks.
MS/MS Activation Collision-Induced Dissociation (CID)A robust and widely used method for fragmenting precursor ions.[10]
Collision Energy 10-40 eV (Ramped)Ramping the energy ensures the capture of both low-energy and high-energy fragments.

Data Interpretation and Fragmentation Analysis

Full Scan (MS1) Spectrum: The Molecular Signature

The first step in data analysis is to examine the full scan spectrum at the analyte's retention time. The key features to identify are:

  • The Protonated Molecule [M+H]⁺: The base peak should correspond to the protonated molecule containing the ³⁵Cl isotope at m/z 238.0266 .

  • The Isotopic Peak [M+2+H]⁺: A second peak should be present at m/z 240.0237 , corresponding to the ³⁷Cl isotopologue.

  • The 3:1 Intensity Ratio: The peak at m/z 238 should be approximately three times more intense than the peak at m/z 240, confirming the presence of a single chlorine atom.[6]

Tandem MS (MS/MS) Fragmentation: The Structural Fingerprint

Tandem mass spectrometry provides a structural fingerprint by fragmenting the isolated precursor ion ([M+H]⁺ at m/z 238.0) and analyzing the resulting product ions. The fragmentation of this compound is dictated by the lability of the ester group and the stability of the aromatic and heterocyclic rings.

Predicted Major Fragmentation Pathways:

  • Loss of Methanol (-CH₃OH): A common rearrangement for methyl esters, involving the transfer of a proton, leading to the loss of a neutral methanol molecule (32.0262 Da).

  • Loss of Methoxycarbonyl Radical (-•COOCH₃): Cleavage of the ester group results in the loss of the methoxycarbonyl radical (59.0133 Da).

  • Cleavage yielding the Chlorobenzoyl Cation: Fragmentation of the oxazole ring can lead to the formation of the 3-chlorobenzoyl cation.

  • Loss of Carbon Monoxide (-CO): Subsequent fragmentation of product ions can involve the loss of CO (27.9949 Da).

Predicted Fragmentation Diagram

fragmentation M [M+H]⁺ m/z 238.0 C₁₁H₉ClNO₃⁺ F1 Fragment A m/z 206.0 C₁₀H₆ClNO₂⁺ M->F1 - CH₃OH (Methanol) F2 Fragment B m/z 179.0 C₉H₅ClNO⁺ M->F2 - •COOCH₃ (Methoxycarbonyl) F3 Fragment C m/z 139.0 C₇H₄ClO⁺ F2->F3 - HCN (Hydrogen Cyanide) F4 Fragment D m/z 111.0 C₆H₄Cl⁺ F3->F4 - CO (Carbon Monoxide)

Caption: Predicted ESI+ fragmentation pathways.

Summary of Expected Ions
IonCalculated m/z (³⁵Cl)Molecular FormulaProposed Identity
[M+H]⁺ 238.0266C₁₁H₉ClNO₃⁺Precursor Ion
[M+2+H]⁺ 240.0237C₁₁H₉³⁷ClNO₃⁺Isotopic Precursor
Fragment A206.0003C₁₀H₆ClNO₂⁺Product of Methanol Loss
Fragment B179.0156C₉H₅ClNO⁺Product of Methoxycarbonyl Loss
Fragment C138.9945C₇H₄ClO⁺3-Chlorobenzoyl Cation
Fragment D111.0047C₆H₄Cl⁺3-Chlorophenyl Cation

Establishing Trustworthiness: The Self-Validating System

The power of this LC-MS/MS approach lies in its multi-layered confirmation, which establishes a high degree of analytical trust. A positive identification is not based on a single piece of evidence, but on the convergence of four distinct parameters:

  • Retention Time (RT): The compound elutes from the LC column at a specific and reproducible time, providing chromatographic confirmation.

  • Accurate Mass: High-resolution MS provides a mass measurement with high accuracy (<5 ppm error), confirming the elemental formula.

  • Isotopic Pattern: The characteristic ~3:1 ratio of the M+ and M+2 peaks serves as definitive proof of the presence of one chlorine atom.[7][13]

  • Fragmentation Pattern: The MS/MS spectrum provides a unique structural fingerprint that must match the fragmentation of a known reference standard.

When all four of these criteria are met, the identification of this compound is validated with exceptional confidence.

Conclusion

The mass spectrometric analysis of this compound is a precise and highly informative process when approached with a foundational understanding of the molecule's properties. By leveraging high-resolution LC-MS/MS with electrospray ionization, researchers can confidently confirm the structure, assess the purity, and investigate the metabolic fate of this compound. The combination of accurate mass measurement, the unique chlorine isotopic signature, and predictable fragmentation pathways creates a robust, self-validating method essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Biointerface Research in Applied Chemistry. (2022-07-19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Royal Society of Chemistry. Mass Spectrometry (MS). [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Analytical Methods. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • ResearchGate. (2021-09-02). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • Chemistry LibreTexts. (2014-08-06). 5.2 Mass Spectrometry. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Chemistry Dictionary. (2019-12-03). Mass Spectrum Of Chlorine. [Link]

  • Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. (2021-10-17). Synthetic approaches for oxazole derivatives: A review. [Link]

  • International Journal of Pharmaceutical and Medical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • National Center for Biotechnology Information. (2012-08-01). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

Sources

Potential biological activity of substituted oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bioactivity and Therapeutic Design

Executive Summary

The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Functioning often as a peptide bond bioisostere, the oxazole ring offers unique advantages in metabolic stability and pi-stacking interactions compared to flexible amide linkers. This guide analyzes the biological activity of substituted oxazoles, focusing on their critical roles in oncology (tubulin/kinase inhibition), inflammation (COX inhibition), and antimicrobial resistance, supported by actionable experimental protocols.

Structural Basis of Bioactivity

To design effective oxazole-based drugs, one must understand the electronic and steric properties of the core ring.

  • Electronic Character: The oxazole ring is aromatic but less resonance-stabilized than furan or thiophene. The oxygen atom acts as a hard hydrogen-bond acceptor, while the nitrogen (N3) is a basic site capable of interacting with histidine residues or metal ions (e.g., Zn²⁺ in metalloenzymes).

  • Peptide Bioisosterism: The 2,4-disubstituted oxazole system mimics the spatial arrangement of a cis-peptide bond but eliminates the hydrolyzable amide linkage, significantly improving plasma half-life (

    
    ).
    
  • Substitution Vectors:

    • C2 Position: Critical for lipophilic interactions; often substituted with aryl groups to engage in

      
      -
      
      
      
      stacking within hydrophobic pockets (e.g., the ATP-binding site of kinases).
    • C4/C5 Positions: These positions determine the "shape" of the molecule. Bulky substituents here can lock the conformation, forcing the molecule into a bioactive orientation (e.g., mimicking the twisted biaryl system of COX-2 inhibitors).

Therapeutic Classes & Mechanisms[1][2][3]
2.1 Oncology: Tubulin Polymerization Inhibition

Substituted oxazoles are potent antimitotic agents.[1] They function primarily by binding to the colchicine-binding site of


-tubulin, preventing the polymerization of microtubules required for mitotic spindle formation.[2]
  • Mechanism: The oxazole ring acts as a rigid linker holding two aryl systems in the correct dihedral angle to fit the colchicine pocket.

  • Key Pharmacophore: A 3,4,5-trimethoxyphenyl ring at the C2 or C4 position is a recurrent motif, mimicking the A-ring of colchicine and combretastatin A-4.

DOT Diagram: Tubulin Inhibition Pathway

TubulinPath Oxazole Substituted Oxazole (Trimethoxyphenyl-linked) Tubulin β-Tubulin (Colchicine Binding Site) Oxazole->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Mechanism of oxazole-induced apoptosis via tubulin destabilization.

2.2 Inflammation: COX Inhibition

Oxaprozin is the archetypal oxazole-based NSAID. Unlike traditional NSAIDs that often use flexible linkers, oxaprozin uses the oxazole ring to rigidly orient its propionic acid tail.

  • Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Mechanism: The oxazole ring occupies the hydrophobic channel of the COX enzyme, while the acid group interacts with Arg120 at the channel entrance.

  • Selectivity: 4,5-diaryl substitution patterns generally favor COX-2 selectivity by exploiting the larger side pocket (Val523) present in COX-2 but not COX-1.

2.3 Antimicrobial Activity

Oxazole derivatives, particularly those hybridized with other heterocycles (e.g., benzimidazole or oxadiazole), show efficacy against multi-drug resistant (MDR) pathogens like MRSA.

  • Mechanism: Inhibition of DNA Gyrase (subunit B) or interference with bacterial cell wall synthesis (PBP inhibition).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of specific substitutions on biological potency, synthesized from recent medicinal chemistry literature.

Scaffold TypeSubstitution (C2)Substitution (C4/C5)Primary ActivityPotency (IC50/MIC)
2,4,5-Trisubstituted 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenylAnticancer (Tubulin)1.3 - 2.4 µM (HeLa)
Oxaprozin Analog Propionic acid chain4,5-DiphenylAnti-inflammatory (COX-1/2)2.2 µM (COX-1)
Oxazole-Benzimidazole 2-PyridylBenzimidazole fusedAnticancer (Apoptosis)0.79 µM (MCF-7)
Nitro-Oxazole 5-Nitro groupAlkyl chainAntimicrobial (Broad)2 - 4 µg/mL (S. aureus)
Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating oxazole bioactivity.

Protocol A: In Vitro Tubulin Polymerization Assay

Validates the mechanism of action for anticancer candidates.

  • Reagent Prep: Prepare bovine brain tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Dissolve the oxazole derivative in DMSO. Add to the tubulin solution (Final DMSO < 1%). Include Colchicine (3 µM) as a positive control and Taxol as a stabilizer control.

  • Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Polymerization manifests as an increase in OD340. Calculate the

    
     of the growth phase.
    
    • Interpretation: A decrease in

      
       compared to vehicle control indicates inhibition.
      
Protocol B: MTT Cytotoxicity Assay

Standard screen for cell viability.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the oxazole compound (0.01 µM – 100 µM) for 48h.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

    • Mechanism:[3][4][5][6][7][8] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Drug Discovery Workflow for Oxazoles

DOT Diagram: Development Pipeline

Workflow Design Rational Design (Bioisosterism/Docking) Synth Synthesis (Robinson-Gabriel / van Leusen) Design->Synth Library Gen Screen Primary Screen (MTT / MIC Assay) Synth->Screen In Vitro Mech Mechanism Check (Tubulin / COX / Kinase) Screen->Mech Hit Validation Lead Lead Optimization (ADME / PK) Mech->Lead SAR Refinement Lead->Design Iteration

Caption: Iterative workflow for optimizing oxazole-based therapeutic candidates.

References
  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2025). Detailed review of synthetic strategies and mechanisms including STAT3 and tubulin inhibition.

  • Oxaprozin: Mechanism of Action and Pharmacology. GlobalRx / MedChemExpress. (2024). Clinical profile of Oxaprozin as a COX-1/COX-2 inhibitor and its apoptotic effects via NF-κB.[9]

  • Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. PubMed. (2014).[10] Specific data on trimethoxy-substituted derivatives targeting the colchicine site.[10]

  • Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors. PubMed. (2015).[11] SAR studies on benzimidazole-oxazole hybrids inducing G2/M arrest.

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. NIH/PMC. (2021). Comprehensive review of oxazole/oxadiazole hybrids against resistant bacterial strains.

Sources

Methodological & Application

Experimental protocol for using Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-92-2) is a highly functionalized heterocyclic building block belonging to the "privileged scaffold" class of 1,3-oxazoles.[1] In modern drug discovery, this compound serves as a critical intermediate for synthesizing libraries targeting kinase inhibition (e.g., p38 MAP kinase) , COX-2 inhibition , and tubulin polymerization modulation.

The 3-chlorophenyl moiety provides essential lipophilicity and metabolic stability (via halogen bonding), while the C4-methyl ester allows for orthogonal functionalization—specifically hydrolysis to the carboxylic acid for amide coupling or reduction to the alcohol.[1] This guide details the protocols for handling, solubilizing, and derivatizing this scaffold for Structure-Activity Relationship (SAR) campaigns.

Technical Specifications & Handling

Physicochemical Profile
PropertySpecificationNotes
CAS Number 89204-92-2Confirmed Identity
Formula C₁₁H₈ClNO₃
Mol.[1][2][3][4][5][6][7][8][9] Weight 237.64 g/mol
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO (>50 mM), Methanol, DCMInsoluble in water
LogP (Pred) ~2.6Lipophilic; cell-permeable
Stability Stable at -20°C (Solid)Ester sensitive to hydrolysis in basic aqueous media
Storage & Safety[1]
  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

  • Safety: GHS07 (Warning).[1][5] Harmful if swallowed.[1] Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of fine dust.[1]

Experimental Protocols

Protocol A: Preparation of High-Fidelity Stock Solutions

Objective: To prepare a 10 mM stock solution for high-throughput screening (HTS) or biological assays, ensuring minimal precipitation.

Reagents:

  • This compound (Solid)[1][3][6]

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

Procedure:

  • Weighing: Accurately weigh 2.38 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Note: Using amber glass prevents potential photodegradation of the oxazole ring over long-term storage.[1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: Visually inspect for clarity.[1] The solution must be completely transparent.

  • Aliquot & Storage: Dispense into 50 µL aliquots in PCR tubes to avoid freeze-thaw cycles. Store at -80°C.

    • Shelf Life: 6 months at -80°C. Discard if precipitate forms upon thawing.[1]

Protocol B: Synthetic Derivatization (Saponification)

Objective: To convert the methyl ester into the free carboxylic acid (5-(3-chlorophenyl)oxazole-4-carboxylic acid) for subsequent amide coupling in library synthesis.[1]

Mechanism: The methyl ester at position C4 is electronically activated by the adjacent oxazole nitrogen, making it susceptible to mild alkaline hydrolysis.

Reagents:

  • Starting Material: this compound (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • Solvent: THF:Water (3:1 ratio)[1]

  • HCl (1M)[1]

Workflow:

  • Setup: Dissolve 237 mg (1.0 mmol) of the starting material in 6 mL THF in a round-bottom flask.

  • Activation: Dissolve 105 mg LiOH·H₂O (2.5 mmol) in 2 mL distilled water and add dropwise to the THF solution.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1).[1] The starting material (high Rf) should disappear, and a baseline spot (acid) should appear.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.[1]

    • Acidify carefully with 1M HCl to pH ~2–3.[1] A white precipitate (the carboxylic acid) will form.[1]

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum over P₂O₅.

    • Expected Yield: >85%.[1][9]

    • Application: This acid is now ready for EDC/HOBt or HATU coupling with amines to generate diverse amide libraries.[1]

Protocol C: Biological Screening (Cell Viability Assay)

Objective: To assess the cytotoxicity of the scaffold or its derivatives in cancer cell lines (e.g., HeLa or A549) using an MTT/MTS assay.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment:

    • Thaw the 10 mM DMSO stock (from Protocol A).[1]

    • Prepare serial dilutions in culture medium (Final DMSO concentration must be <0.5% to avoid solvent toxicity).[1]

    • Test Range: 0.1 µM to 100 µM (8-point dose-response).

  • Incubation: Treat cells for 48h or 72h at 37°C / 5% CO₂.

  • Readout: Add MTT reagent, incubate for 3h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Plot Log[Concentration] vs. % Viability to determine IC₅₀.

Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing this scaffold, from storage to library generation and screening.

G cluster_0 Critical Control Points Start Solid Reagent (CAS: 89204-92-2) Stock Stock Prep (10mM in DMSO) Start->Stock Dissolve QC QC Check (HPLC/NMR) Stock->QC Verify Purity Dilution Serial Dilution (<0.5% DMSO) QC->Dilution Pass Hydrolysis Saponification (LiOH/THF) QC->Hydrolysis Derivatize Screen In Vitro Screen (IC50 / Viability) Dilution->Screen Treat Cells Acid Free Acid Intermediate Hydrolysis->Acid Acidify & Filter Coupling Amide Coupling (Library Gen) Acid->Coupling R-NH2 / HATU

Figure 1: Operational workflow for this compound, covering QC, biological testing, and synthetic elaboration.

References

  • PubChem Compound Summary. (2025). This compound (CAS 89204-92-2).[1][3][6][7] National Center for Biotechnology Information.[1] Link[1]

  • Li, S., et al. (2025).[1][10] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1][10] RSC Advances.[1] Link

  • GuideChem. (2024).[1] Chemical Properties and Safety Data: Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate.[1][7]Link[1]

  • Beilstein Journals. (2023). Regioselective synthesis of oxazole-4-carboxylates as amino acid-like building blocks.[1] Beilstein J. Org.[1] Chem. Link[1]

  • Sriram Chem. (2024).[1] Oxazole-4-carboxylic acid: Technical Data Sheet and Applications in Drug Discovery.[1]Link[1]

Sources

Application Note: Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific utility, synthesis, and application of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-92-2). This compound is treated here as a High-Value Scaffold (HVS) for medicinal chemistry, specifically in the development of kinase inhibitors, GABAergic ligands, and antimicrobial agents.

Executive Summary

This compound is a functionalized heterocyclic building block belonging to the 5-aryl-1,3-oxazole-4-carboxylate class. Unlike simple aliphatic oxazoles, the 5-aryl substitution pattern confers enhanced lipophilicity and π-stacking potential, making it a "privileged structure" for binding to hydrophobic pockets in kinases (e.g., ATP-binding sites) and G-protein coupled receptors (GPCRs).

This guide details the synthesis , derivatization protocols , and biological screening preparation for this compound. It specifically addresses the utility of the 3-chlorophenyl moiety as a handle for late-stage diversification via cross-coupling reactions.

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
CAS Number 89204-92-2
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Solubility DMSO (>50 mM), Methanol, DCM; Insoluble in water.
pKa (Calculated) ~1.5 (Oxazole nitrogen - weak base)
Storage -20°C, desiccated. Stable for >2 years in solid state.

Structural Logic & Design Rationale

The molecule features three distinct vectors for chemical modification, enabling Diversity-Oriented Synthesis (DOS) :

  • C4-Ester (Methyl Carboxylate): An electrophilic center ready for hydrolysis (to acid), amidation (to amides), or reduction (to alcohols). This vector typically interacts with hydrogen bond donors in protein active sites (e.g., Ser/Thr residues).

  • C5-Aryl Group (3-Chlorophenyl): Provides a rigid hydrophobic core. The meta-chloro substituent is crucial; it improves metabolic stability (blocking metabolic oxidation at the phenyl ring) and serves as a weak handle for palladium-catalyzed cross-coupling (using specialized ligands).

  • C2-Position (H): The C2 proton is acidic (pKa ~20) and can be lithiated for electrophilic trapping, or subjected to C-H activation protocols to introduce biaryl or alkyl groups.

Diagram 1: Scaffold Diversification Logic

G Core Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Amidation Direct Amidation (AlMe3 / Amine) Core->Amidation Suzuki Suzuki-Miyaura (Pd-cat, Ar-B(OH)2) Core->Suzuki Requires specialized ligands for Ar-Cl CH_Activation C2-H Activation (Pd(OAc)2, Ar-I) Core->CH_Activation Acid Oxazole-4-COOH (Peptidomimetics) Hydrolysis->Acid Amide Oxazole-4-CONHR (Kinase Inhibitors) Amidation->Amide Biaryl 5-(3-Biaryl)oxazole (Extended SAR) Suzuki->Biaryl C2_Sub 2,5-Diaryl-oxazole (Fluorescent Probes) CH_Activation->C2_Sub

Caption: Divergent synthesis pathways from the parent scaffold. Solid lines indicate standard protocols; dashed lines indicate advanced catalytic methods.

Synthesis Protocol (Schöllkopf Method)

While commercially available, in-house synthesis allows for the introduction of isotopic labels or variation of the ester group. The most robust method involves the condensation of methyl isocyanoacetate with 3-chlorobenzoyl chloride.

Reagents
  • A: Methyl isocyanoacetate (1.0 equiv)

  • B: 3-Chlorobenzoyl chloride (1.0 equiv)

  • Base: Triethylamine (TEA) (2.2 equiv) or DBU (1.1 equiv)

  • Solvent: THF (anhydrous) or DMF

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Methyl isocyanoacetate (10 mmol, 0.99 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Acylation: Add Triethylamine (22 mmol, 3.0 mL) dropwise.

  • Addition: Add 3-Chlorobenzoyl chloride (10 mmol, 1.75 g) dropwise over 15 minutes. Note: The solution will turn yellow/orange as the intermediate forms.

  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 12 hours. The base promotes the deprotonation of the

    
    -carbon of the isocyanide, followed by acylation and subsequent cyclization.
    
  • Quench: Quench the reaction with saturated

    
     solution (50 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.

Yield Expectation: 65-80%. Validation:


H NMR (400 MHz, 

):

7.95 (s, 1H, C2-H), 7.80 (m, 1H), 7.65 (m, 1H), 7.40 (m, 2H), 3.95 (s, 3H,

).

Application Protocols: Derivatization

Protocol A: Saponification to Free Acid

The carboxylic acid derivative is a versatile precursor for library generation via amide coupling.

  • Dissolve the ester (1 mmol) in THF/Water (3:1, 4 mL).

  • Add LiOH monohydrate (2 mmol).

  • Stir at RT for 4 hours (monitor by TLC).

  • Acidify to pH 3 with 1M HCl. The acid often precipitates; filter and dry.

Protocol B: Direct Amidation (Weinreb Method)

For converting the ester directly to an amide (useful for rapid SAR generation).

  • Dissolve the amine (1.2 mmol) in Toluene (5 mL).

  • Add Trimethylaluminum (

    
    , 2M in hexanes, 1.2 mmol) dropwise at 0°C. Caution: Pyrophoric.
    
  • Stir for 30 mins to form the aluminum amide.

  • Add this compound (1 mmol).

  • Heat to 80°C for 4-12 hours.

  • Quench carefully with dilute HCl. Extract and purify.

Biological Screening & Assay Setup

Stock Solution Preparation
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Solubility Check: The compound is lipophilic (cLogP ~ 2.6). Ensure no precipitation occurs upon dilution into aqueous assay buffer.

  • Limit: Final DMSO concentration in cell assays should be <0.5% (v/v).

Suggested Assay Targets

Based on the scaffold class, this compound should be screened against:

  • Kinase Panels: Specifically Serine/Threonine kinases (e.g., Wee1, CDK2) where the oxazole nitrogen can interact with the hinge region.

  • GABA-A Receptor: Benzodiazepine binding site (displacement of Flumazenil).

  • Antifungal Assays: Candida albicans (MIC determination).

Diagram 2: Screening Workflow

Workflow cluster_Assays Parallel Screening Tracks Stock 10 mM DMSO Stock (Store at -20°C) QC QC Check (LC-MS Purity >95%) Stock->QC Dilution Serial Dilution (1:3 in Assay Buffer) QC->Dilution Kinase Kinase Panel (ATP Competition) Dilution->Kinase GABA GABA-A Binding (Radioligand Displacement) Dilution->GABA Pheno Phenotypic Screen (Cell Viability) Dilution->Pheno Data Data Analysis (IC50 / EC50 Calculation) Kinase->Data GABA->Data Pheno->Data

Caption: Standardized workflow for evaluating the biological activity of the oxazole scaffold.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Precaution: The 3-chlorophenyl moiety suggests potential persistence; handle as a potentially hazardous chemical.

  • Waste: Dispose of in halogenated organic waste streams.

References

  • Schöllkopf Oxazole Synthesis: Schöllkopf, U. (1979). "Syntheses with

    
    -Metalated Isocyanides." Angewandte Chemie International Edition, 16(5), 339–348. Link
    
  • Oxazole Biological Activity: Kakkar, S., et al. (2018). "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • Compound Data Source: PubChem CID 12828234 (this compound). Link

Sources

Application Note: A Comprehensive Guide to the TLC Visualization of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Significance

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound representative of the oxazole class, which forms the core scaffold of numerous pharmacologically active agents. The precise monitoring of chemical reactions producing such molecules, as well as the assessment of their purity, is paramount in the fields of medicinal chemistry and drug development. Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for these purposes due to its speed, simplicity, and low cost. This document provides a detailed, field-proven protocol for the visualization of this compound on TLC plates. It covers the fundamental principles, step-by-step experimental procedures, and the scientific rationale behind methodological choices, ensuring reliable and reproducible results for researchers and scientists.

The Principle of Normal-Phase TLC

Thin-Layer Chromatography is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel, coated onto a flat carrier such as a glass or aluminum plate.[1] In normal-phase TLC, the stationary phase is highly polar (e.g., silica gel), while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents.[2]

The separation mechanism is based on the principle of adsorption and differential partitioning. When the mobile phase moves up the stationary phase by capillary action, it transports the components of the spotted sample mixture. A compound's migration distance depends on the dynamic equilibrium of its adsorption to the polar stationary phase and its solubility in the mobile phase.[3]

  • Polar compounds interact strongly with the polar silica gel and will travel a shorter distance up the plate.

  • Non-polar compounds have a weaker affinity for the stationary phase and are more soluble in the less polar mobile phase, causing them to travel further up the plate.[4]

This differential migration results in the separation of the mixture's components, which can then be visualized as distinct spots. The position of each spot is characterized by its Retention Factor (Rƒ), a key quantitative metric.

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. (The "F₂₅₄" indicator signifies the presence of a fluorescent material that glows under 254 nm UV light).[5]

  • Sample: this compound, dissolved in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1-2 mg/mL.

  • Mobile Phase Solvents:

    • n-Hexane (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

  • Apparatus:

    • Glass TLC development chamber with a lid

    • Capillary spotters or micropipette

    • Pencil and ruler

    • Forceps

    • UV Lamp (254 nm and 365 nm wavelengths)

    • Fume hood

    • Heating device (heat gun or hot plate)

  • Visualization Reagents:

    • Iodine (I₂): Crystalline iodine in a sealed chamber.

    • Potassium Permanganate (KMnO₄) Stain:

      • Potassium permanganate (3 g)

      • Potassium carbonate (K₂CO₃, 10 g)

      • Distilled water (300 mL)[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final result.

Mobile Phase (Eluent) Selection and Preparation

The choice of eluent is the most critical factor in achieving good separation.[7] For a molecule of intermediate polarity like this compound, a binary system of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate) is ideal. This combination allows for fine-tuning of the mobile phase polarity by adjusting the solvent ratio.

  • Initial System: Begin with a 3:1 mixture of n-Hexane to Ethyl Acetate . This ratio serves as an excellent starting point for many aromatic ester compounds.

  • Preparation: In a fume hood, prepare approximately 10 mL of the chosen eluent system in a beaker. Pour it into the TLC development chamber to a depth of about 0.5 cm.

  • Chamber Saturation: Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This creates a saturated vapor environment, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rƒ values.

TLC Plate Preparation and Sample Application
  • Plate Handling: Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin.

  • Origin Line: Using a pencil and ruler, gently draw a straight line (the origin) approximately 1.0-1.5 cm from the bottom of the plate. Do not press too hard, as this can damage the silica layer.

  • Spotting: Using a capillary spotter or micropipette, apply a small spot of the dissolved sample onto the origin line. The ideal spot should be 1-2 mm in diameter. Allow the solvent to fully evaporate between applications if multiple spots are needed. Co-spotting with starting materials or known standards is highly recommended for reaction monitoring.

Development of the Chromatogram
  • Placement: Using forceps, carefully place the spotted TLC plate into the pre-saturated development chamber. Ensure the origin line is above the level of the solvent pool.

  • Elution: Close the chamber lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.

  • Marking: Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood. Residual solvent can interfere with visualization.[8]

Visualization Techniques

Visualization is performed in a specific order, starting with non-destructive methods.

  • Rationale: this compound contains both a phenyl and an oxazole ring, creating a conjugated aromatic system. Such systems strongly absorb short-wave UV light.[5] This is the most reliable and convenient first-line visualization method.

  • Procedure:

    • Place the completely dry TLC plate under a UV lamp set to 254 nm.

    • The compound will appear as a dark purple or black spot against the glowing green background of the fluorescent indicator in the silica gel.[5]

    • Gently circle the spot(s) with a pencil to permanently mark their position.

If the compound does not visualize well under UV light or for confirmatory purposes, chemical stains can be used. These methods are destructive and should be performed after UV analysis.

  • Method A: Iodine Vapor

    • Rationale: Iodine vapor is a semi-universal stain that complexes with many organic compounds, particularly aromatic systems, forming colored adducts.[5]

    • Procedure:

      • Place the TLC plate into a sealed chamber containing a few crystals of iodine.

      • Gently warm the chamber if necessary to increase the iodine vapor pressure.

      • The compound spot will develop a yellow-brown color, typically within a few minutes.

      • Remove the plate and circle the spot immediately, as the color will fade over time as the iodine sublimes off the plate.[5]

  • Method B: Potassium Permanganate Stain

    • Rationale: This is a strong oxidizing agent. It reacts with any compound that can be oxidized, such as the heterocyclic oxazole ring or other functional groups.[9] This reaction consumes the purple permanganate, leaving behind a yellow-brown manganese dioxide (MnO₂) spot on a purple background.[6]

    • Procedure:

      • In a well-ventilated fume hood, briefly dip the TLC plate into the prepared potassium permanganate solution using forceps.

      • Remove the plate and let the excess stain drip off.

      • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow, brown, or white spots against the purple background.

Data Analysis: Calculating the Rƒ Value

The Retention Factor (Rƒ) is a ratio that quantifies the movement of the compound. It is a characteristic value for a specific compound, stationary phase, and mobile phase system.

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line. An ideal Rƒ value for good separation is typically between 0.2 and 0.5.

Data Presentation and Interpretation

The polarity of the mobile phase directly impacts the Rƒ value. By adjusting the Hexane:Ethyl Acetate ratio, the Rƒ can be optimized.

Mobile Phase (Hexane:Ethyl Acetate)PolarityExpected Rƒ of Target CompoundRationale
4:1Low0.15 - 0.25A less polar eluent results in stronger interaction with the silica, causing less movement.[4]
3:1 Moderate (Recommended Start) 0.25 - 0.40 Provides a good balance of interaction and solubility for optimal separation.
2:1Higher0.40 - 0.60A more polar eluent competes more effectively for the silica, moving the compound further.[3]

Note: These Rƒ values are representative and may vary slightly based on experimental conditions such as temperature, chamber saturation, and plate manufacturer.

TLC Workflow Diagram

The following diagram illustrates the logical flow of the TLC visualization protocol.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization plate_prep Plate Preparation (Draw Origin) spotting Sample Spotting plate_prep->spotting development Plate Development (Elution) spotting->development chamber_prep Chamber Saturation chamber_prep->development drying Drying & Marking Solvent Front development->drying uv_vis UV Visualization (254 nm) drying->uv_vis staining Chemical Staining (Iodine or KMnO₄) uv_vis->staining If necessary (Destructive) analysis Data Analysis (Calculate Rƒ) uv_vis->analysis staining->analysis

Caption: Workflow for TLC analysis of this compound.

References

  • Vertex AI Search. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents.
  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • Taylor & Francis Online. (2020, June 9). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
  • ResearchGate. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions.
  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines.
  • ResearchGate. (2000). A Practical Synthesis of 1,3-Oxazole.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • CDN. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • TLC Stains. (n.d.). TLC stains.
  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • National Institutes of Health. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.

Sources

Application Notes & Protocols: Investigating Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate. We will explore its synthesis, characterization, hypothesized biological activities, and provide robust protocols for its investigation as a potential therapeutic agent.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] The unique physicochemical properties of the oxazole nucleus allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors, such as hydrogen bonding, π–π stacking, and hydrophobic interactions.[2][3] Consequently, oxazole derivatives have been developed as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[4] The specific compound, this compound, combines this privileged scaffold with a 3-chlorophenyl group—a common substituent in kinase inhibitors—and a methyl carboxylate group, which can influence solubility and act as a handle for further chemical modification. This structural arrangement suggests a strong rationale for investigating its potential as a targeted therapeutic, particularly in oncology.

Synthesis and Characterization

A reliable supply of the target compound is paramount for any research campaign. While multiple synthetic routes to the oxazole core exist, a common and effective method involves the cyclization of precursors built from readily available starting materials.[5]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned via a modified van Leusen reaction or a related multi-step sequence starting from 3-chlorobenzaldehyde. This approach offers good control over regiochemistry and is amenable to scale-up.

Synthetic_Pathway cluster_0 Key Reagents & Conditions A 3-Chlorobenzaldehyde C Intermediate Adduct A->C DBU, THF B Methyl isocyanoacetate B->C D This compound C->D Oxidation (e.g., Cu(OAc)2) Screening_Cascade A Primary Screening: Cell Viability Assays (e.g., MTT/XTT on Cancer Cell Panel) B Secondary Screening: Biochemical Kinase Assays (e.g., VEGFR2, PDGFR, c-Kit) A->B Active Hit (IC50 < 10 µM) C Cell-Based Mechanistic Assays (e.g., Western Blot for p-VEGFR2, Angiogenesis Tube Formation Assay) B->C Potent Inhibitor (IC50 < 1 µM) D Lead Optimization / In Vivo Studies C->D Confirms Cellular MoA

Sources

Application Note: A Strategic Guide to Assay Development for Novel Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for assay development for Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate activity.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the oxazole core, as seen in this compound, offers a vast chemical space for the discovery of novel therapeutics. However, when faced with a novel compound of this class, the primary challenge is to elucidate its biological activity and identify its molecular target.

This application note provides a comprehensive, strategy-driven guide for the development of robust biochemical and cell-based assays to characterize the activity of this compound. As the specific biological target of this compound is not publicly known, we will proceed with a logical workflow that begins with broad, target-agnostic phenotypic screening and progresses to more focused, target-based and pathway-centric assays. This guide is designed to be a self-validating system, emphasizing the principles of assay development and validation that are critical for successful drug discovery campaigns.[4][5]

Part 1: Initial Characterization via Target-Agnostic Phenotypic Screening

The first step in characterizing a novel compound is to determine if it has any effect on a whole-cell system. A cell viability or cytotoxicity assay is a fundamental starting point for this.[6][7] This approach allows for the initial identification of bioactive compounds and provides a quantitative measure of their potency.

Principle of Luminescence-Based Cell Viability Assays

A common method for assessing cell viability is to measure the intracellular concentration of adenosine triphosphate (ATP), a key indicator of metabolically active cells. Commercially available reagents, such as those based on luciferase, utilize ATP to generate a luminescent signal that is directly proportional to the number of viable cells in culture. A decrease in the luminescent signal in the presence of the test compound indicates a cytotoxic or cytostatic effect.

Protocol: ATP-Based Luminescence Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (solubilized in DMSO)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well microplates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in complete medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.

  • Plot the normalized viability (%) against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Development of a Target-Focused Biochemical Assay

While phenotypic screening is a valuable first step, understanding the direct molecular target of a compound is crucial for lead optimization.[8][9] As the target of this compound is unknown, we will present a hypothetical scenario where a protein kinase is a suspected target, a common target class for small molecule inhibitors. We will develop a Fluorescence Polarization (FP) assay to measure the binding of the compound to the kinase.

Principle of Fluorescence Polarization (FP)

FP is a robust, homogeneous technique used to study molecular interactions in solution.[10][11] The principle is based on the rotational motion of a fluorescently labeled molecule (a "tracer").[12][13] When excited with plane-polarized light, a small, freely rotating tracer will emit depolarized light, resulting in a low FP value. If the tracer binds to a larger molecule (e.g., a protein), its rotation is slowed, and it will emit light that remains polarized, leading to a high FP value.[14] A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in the FP signal.

Experimental Workflow: FP-Based Binding Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis Tracer Fluorescent Tracer (Known Ligand) Mix Mix Tracer, Protein, and Compound in Plate Tracer->Mix Fixed Concentration Protein Target Protein (e.g., Kinase) Protein->Mix Fixed Concentration Compound Test Compound (this compound) Compound->Mix Varying Concentrations Incubate Incubate to Reach Equilibrium Mix->Incubate Read Read Fluorescence Polarization Signal Incubate->Read Analyze Analyze Data (IC50 Determination) Read->Analyze

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Protocol: FP-Based Competitive Binding Assay Development

Objective: To develop and optimize an FP assay to measure the binding of this compound to a hypothetical protein kinase.

Materials:

  • Purified protein kinase

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well microplates

  • Plate reader with FP capabilities

Procedure:

Step 1: Tracer Concentration Optimization

  • Perform a serial dilution of the tracer in the assay buffer.

  • Add the diluted tracer to the wells of a 384-well plate.

  • Measure the fluorescence intensity to determine the tracer concentration that gives a signal at least 5-10 times above the buffer background. This will be the working concentration of the tracer.

Step 2: Protein Titration

  • Prepare a serial dilution of the protein kinase in the assay buffer.

  • Add the fixed, optimized concentration of the tracer to all wells.

  • Add the serially diluted protein to the wells.

  • Incubate at room temperature for 1 hour.

  • Measure the FP signal.

  • Plot the FP signal (in mP) against the protein concentration. The protein concentration that yields 50-80% of the maximum FP signal should be used for the competitive binding assay.

Step 3: Competitive Binding Assay

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the assay buffer, the optimized concentration of the protein kinase, and the optimized concentration of the tracer.

  • Add the serially diluted test compound. Include positive controls (unlabeled known ligand) and negative controls (vehicle).

  • Incubate for 1 hour at room temperature.

  • Measure the FP signal.

Data Presentation:

Compound Concentration (µM)Fluorescence Polarization (mP)% Inhibition
10011095.0
3012587.5
1018060.0
325025.0
12905.0
0.33000.0
0.1302-1.0
Vehicle (0)3000.0

Data is hypothetical for illustrative purposes.

Part 3: Elucidating Mechanism of Action with Cell-Based Pathway Analysis

Once a compound's activity is confirmed, the next step is to understand its mechanism of action within a cellular context.[15] Luciferase reporter assays are a powerful tool for monitoring the activity of specific signal transduction pathways.[16][17][18] We will describe a hypothetical scenario where the compound is tested for its effect on the NF-κB signaling pathway, a key pathway in inflammation.

Principle of Luciferase Reporter Assays

Luciferase reporter assays utilize a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB).[19][20] When the signaling pathway is activated, the transcription factor binds to the response elements and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is proportional to the activity of the pathway.[16]

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_readout Signal Detection Seed Seed Cells in a 96-well Plate Transfect Transfect with Luciferase Reporter Plasmid Seed->Transfect Treat Treat with Test Compound Transfect->Treat Stimulate Stimulate Pathway (e.g., with TNF-α) Treat->Stimulate Lyse Lyse Cells and Add Luciferase Substrate Stimulate->Lyse Read Measure Luminescence Lyse->Read

Caption: General workflow for a luciferase reporter-based pathway analysis assay.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound

  • Recombinant human TNF-α

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • The next day, transfect the cells with the NF-κB luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compound to the cells and incubate for 1 hour.

  • Pathway Stimulation:

    • Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate the NF-κB pathway. Include an unstimulated control.

    • Incubate for 6-8 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the stimulated control (100% activation) and unstimulated control (0% activation).

  • Plot the % inhibition of NF-κB activation against the compound concentration to determine the IC50.

Part 4: Assay Validation for Trustworthiness

For an assay to be useful in a drug discovery setting, it must be robust, reproducible, and reliable.[21][22] Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24] The parameters for validation are outlined in guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[25][26][27]

Key Validation Parameters
ParameterDefinitionAcceptance Criteria (Typical)
Accuracy The closeness of test results to the true value.Recovery of 80-120% of a known spike.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of variation (%CV) ≤ 20%.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interference from matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.Defined by the linearity and accuracy studies.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in parameters.
Statistical Metric for High-Throughput Screening (HTS)

For HTS assays, the Z'-factor is a statistical parameter used to quantify the suitability of an assay for screening. It is a measure of the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 .[21]

Conclusion

The development of robust and reliable assays is a cornerstone of modern drug discovery. This application note has provided a strategic framework for characterizing the biological activity of a novel compound, this compound. By progressing from broad phenotypic screening to specific biochemical and cell-based pathway assays, researchers can efficiently identify bioactive compounds and elucidate their mechanisms of action. The emphasis on rigorous assay validation ensures that the data generated is trustworthy and can confidently guide further drug development efforts.

References

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Sun, Y., Tawa, P., & Wallar, B. (2012). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 7(6), 515-526. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Li, M., & Wang, M. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 85-91. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target Identification by Small Molecule Screening. ACS Chemical Biology, 4(12), 1003-1013.
  • FRET-Based Assays: An Insight into Molecular Interactions. (n.d.). Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Li, M., & Wang, M. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assays based on FRET principle. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • MDPI. (2022). Intermolecular FRET Pairs as An Approach to Visualize Specific Enzyme Activity in Model Biomembranes and Living Cells. International Journal of Molecular Sciences, 23(21), 13324.
  • Besold, A., Fàbrega-Ferrer, M., Le, T., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 51(6), 2051-2062.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Zhang, J., Li, J., & Wu, D. (2012). Quantitative FRET (Förster Resonance Energy Transfer)
  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • MDPI. (2017). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Molecules, 22(10), 1639.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Seiler, K. P., George, R. E., & Palmer, M. A. (2011). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 16(8), 863-873.
  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 3426-3444.
  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide designed for the synthesis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate .

Ticket Subject: Improving Yield in this compound Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are encountering yield issues with the synthesis of This compound . This 2,4,5-trisubstituted oxazole scaffold is classically constructed via the cyclization of methyl isocyanoacetate with an activated 3-chlorobenzoic acid derivative (typically the acid chloride).

Low yields in this reaction (<40%) are frequently caused by three factors:

  • Premature Hydrolysis: Moisture sensitivity of the acid chloride or the intermediate acyclic isocyanide.

  • Base Stoichiometry Mismatch: Failure to account for the dual role of the base (HCl neutralization +

    
    -deprotonation).
    
  • Oligomerization: Isocyanides are prone to polymerization under uncontrolled thermal conditions.

This guide provides a validated protocol, a diagnostic workflow, and a mechanistic breakdown to resolve these issues.

Module 1: Validated Protocol (The "Gold Standard")

Based on the Suzuki-Miyoshi Method (J. Org. Chem. 1973)[1]

To maximize yield, we recommend the DBU-Mediated Cyclization route over standard triethylamine methods. DBU acts as a stronger, non-nucleophilic base that drives the cyclization of the intermediate enol more effectively.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Methyl Isocyanoacetate Nucleophile (C-donor)1.0CRITICAL: Must be fresh. Distill if dark brown.
3-Chlorobenzoyl Chloride Electrophile1.1Freshly distilled or high-purity grade.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base2.2 1.0 eq for HCl sponge; 1.0+ eq for enolate formation.
THF (Tetrahydrofuran)SolventN/AAnhydrous (Water <50 ppm).
Step-by-Step Workflow
  • Preparation (0 min): Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Dissolve Methyl Isocyanoacetate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Acylation (0–30 min): Cool to 0°C . Add DBU (2.2 eq) dropwise. Wait 10 minutes. The solution usually turns yellow.

  • Addition (30–60 min): Add 3-Chlorobenzoyl Chloride (1.1 eq) dropwise as a solution in THF. Maintain temp <5°C.

    • Why? Rapid addition generates localized heat, causing isocyanide polymerization (dark tar formation).

  • Cyclization (1–4 hours): Allow the reaction to warm to Room Temperature (25°C) . Stir for 3–4 hours.

    • Checkpoint: Monitor TLC.[2] The isocyanide spot (usually stained with KMnO4 or I2) should disappear. A UV-active spot (Oxazole) will appear.

  • Quench: Pour mixture into cold saturated NaHCO3. Extract with EtOAc.

Workflow Visualization

The following diagram outlines the Critical Control Points (CCPs) where yield is typically lost.

ReactionWorkflow cluster_warning Yield Killer Zone Start Start: Methyl Isocyanoacetate + THF (Anhydrous) BaseAdd Step 1: Add DBU (2.2 eq) Temp: 0°C Start->BaseAdd Inert Atm. AcidAdd Step 2: Add 3-Cl-Benzoyl Chloride Rate: Dropwise (Keep <5°C) BaseAdd->AcidAdd Form Enolate WarmUp Step 3: Warm to RT Time: 3-4 Hours AcidAdd->WarmUp Acylation Check Checkpoint: TLC Analysis WarmUp->Check Check->WarmUp Incomplete Quench Workup: Sat. NaHCO3 Extraction Check->Quench Isocyanide Gone

Caption: Critical Control Points in the oxazole synthesis workflow. The "Yield Killer Zone" indicates where exotherm control is vital.

Module 2: Troubleshooting (FAQ)

Q1: My reaction mixture turned black/tarry immediately. What happened?

Diagnosis: Isocyanide Polymerization. Cause: The reaction exothermed too quickly, or the acid chloride contained free HCl (hydrolyzed), acting as a catalyst for isocyanide cationic polymerization. Solution:

  • Ensure the 3-chlorobenzoyl chloride is clear, not fuming/cloudy. If in doubt, distill it.

  • Slow down the addition rate.

  • Ensure your solvent is strictly anhydrous.

Q2: I isolated a solid, but NMR shows it's not the oxazole. It looks like an acyclic amide.

Diagnosis: Incomplete Cyclization. Structure: You likely isolated the intermediate


-isocyano-

-keto ester
. Reason: The base was too weak or the leaving group (Cl-) wasn't cleared effectively. Fix:
  • Switch from TEA to DBU or t-BuOK .

  • If using TEA, heat the reaction to reflux (60°C) for 1 hour after the initial addition to force the oxygen attack on the isocyanide carbon.

Q3: My yield is 30%. Where is the rest?

Diagnosis: Hydrolysis of the Acid Chloride. Reason: If the THF contains water, the acid chloride converts to 3-chlorobenzoic acid. This acid will protonate the isocyanoacetate enolate, quenching the nucleophile. Fix:

  • Distill THF over Sodium/Benzophenone or use a molecular sieve column.

  • Add activated 4Å Molecular Sieves directly to the reaction flask.

Module 3: Mechanistic Insight

Understanding the mechanism allows you to predict where the reaction fails. This transformation follows a Base-Mediated Acylation-Cyclization pathway.

  • Deprotonation: The base removes the acidic proton (

    
     to the ester and isocyanide), forming a carbanion.
    
  • C-Acylation: The carbanion attacks the acid chloride. Note: O-acylation is a competing reversible side reaction.

  • Cyclization: The enol oxygen attacks the isocyanide carbon (5-endo-dig cyclization).

  • Aromatization: Tautomerization yields the stable oxazole.

Mechanism Iso Isocyanoacetate Enolate Isocyano Enolate (Nucleophile) Iso->Enolate Base (-H+) Acyl Acyclic Intermediate (C-Acylated) Enolate->Acyl + Acid Chloride Hydrolysis Side Product: 3-Cl-Benzoic Acid Enolate->Hydrolysis Wet Solvent Polymer Side Product: Poly-Isocyanide (Tar) Enolate->Polymer High Temp / Acid Cyclic Oxazole Product (Aromatic) Acyl->Cyclic Cyclization

Caption: Mechanistic pathway showing the desired route (Blue/Green) vs. common failure modes (Red).

References

  • Suzuki, M., Iwasaki, T., Miyoshi, M., & Okumura, K. (1973). Synthesis of oxazoles from ethyl isocyanoacetate and acyl chlorides. The Journal of Organic Chemistry, 38(20), 3571–3575.

    • Significance: The foundational text establishing the base-mediated reaction of isocyanoacetates with acid chlorides to form oxazole-4-carboxyl
  • Marcaccini, S., & Torroba, T. (2007). The chemistry of isocyanides. Organic Preparations and Procedures International, 25(2), 141-208.

    • Significance: Comprehensive review covering the stability and polymerization risks of isocyanides (Module 2, Q1).
  • Chavan, L. N., et al. (2025).[1][3][4] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[3][5] The Journal of Organic Chemistry.

    • Significance: Describes modern alternatives using activating agents if the acid chloride route remains problem

Sources

Recrystallization of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of methyl 5-(3-chlorophenyl)oxazole-4-carboxylate. As a senior application scientist, the following content is based on established principles of organic chemistry and extensive experience in the purification of complex organic molecules.

Introduction to the Challenges

This compound is a moderately polar aromatic compound. Its purification via recrystallization is a critical step to ensure high purity for subsequent applications. The key to successful recrystallization lies in the selection of an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[1] This guide will address common issues and provide systematic solutions to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting

1. How do I choose the right solvent for recrystallization?

The ideal solvent for recrystallizing this compound should have the following characteristics:

  • High dissolving power at high temperatures: The compound should be readily soluble in the boiling solvent.

  • Low dissolving power at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals.

  • Non-toxic and inexpensive: For practical and safety reasons.

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities.

Solvent Selection Guide

Solvent ClassExample SolventsRationale for this compound
Alcohols Methanol, Ethanol, IsopropanolThe ester and oxazole moieties suggest potential solubility in polar protic solvents. Ethanol is often a good starting point for moderately polar compounds.[2]
Esters Ethyl acetateAs an ester itself, the compound may have good solubility in ethyl acetate, following the "like dissolves like" principle.[2] Often used in combination with a less polar solvent like hexane.
Ketones AcetoneA polar aprotic solvent that can be effective for a wide range of organic compounds.
Hydrocarbons Hexane, HeptaneLikely to be a poor solvent on its own due to the compound's polarity, but can be an excellent anti-solvent when used in a mixed solvent system with a more polar solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be good solvents, but their low boiling points might lead to premature crystallization.
Chlorinated DichloromethaneThe presence of a chloro-substituent might suggest solubility, but it is often too good a solvent at room temperature, leading to poor recovery.

2. My compound is not dissolving even in a hot solvent. What should I do?

If the compound fails to dissolve, it indicates that the chosen solvent is not polar enough or that an insufficient volume has been used.

  • Increase Solvent Volume: Add small increments of the hot solvent until the compound dissolves completely. Be mindful that using an excessive amount of solvent will reduce the final yield.[3]

  • Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it is advisable to try a more polar solvent from the selection guide.

3. No crystals are forming upon cooling. What is the problem?

The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of too much solvent.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

    • Reduce Temperature: If cooling to room temperature is ineffective, try cooling the flask in an ice bath.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

4. My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

  • Use a Lower Boiling Point Solvent: If slow cooling is ineffective, consider a solvent with a lower boiling point.

  • Solvent Polarity Adjustment: Oiling out can also occur if the solvent is too nonpolar. Try adding a small amount of a more polar solvent to the hot solution.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the recrystallization of this compound.

TroubleshootingWorkflow start Start Recrystallization solvent_selection Select Solvent (e.g., Ethanol, EtOAc/Hexane) start->solvent_selection dissolve Dissolve Compound in Hot Solvent solvent_selection->dissolve no_dissolve Compound Not Dissolving? dissolve->no_dissolve Issue cool Cool Solution crystals_form Crystals Form? cool->crystals_form oils_out Compound Oils Out? cool->oils_out Issue filter Filter and Dry Crystals crystals_form->filter Yes no_crystals Induce Crystallization (Scratch/Seed) crystals_form->no_crystals No end Pure Compound filter->end no_dissolve->cool No add_more_solvent Add More Hot Solvent no_dissolve->add_more_solvent Yes add_more_solvent->dissolve change_solvent Change to More Polar Solvent add_more_solvent->change_solvent If excessive volume needed change_solvent->dissolve reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent If induction fails reduce_solvent->cool oils_out->cool No slower_cooling Cool Slowly oils_out->slower_cooling Yes slower_cooling->cool adjust_polarity Adjust Solvent Polarity slower_cooling->adjust_polarity If still oils out adjust_polarity->cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The exact solvent and volumes should be optimized based on small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to the boiling point of the solvent with gentle stirring.

    • Add more hot solvent dropwise until the solid completely dissolves. Avoid adding excess solvent.[3]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation-related issues encountered during experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of any potential therapeutic application. This guide provides insights into its potential degradation pathways under various stress conditions, troubleshooting advice for common experimental challenges, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound, providing a logical approach to problem-solving.

Scenario 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stressed Sample

Question: I am performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on this compound. My HPLC chromatogram shows several new, unexpected peaks that are not present in the control sample. How can I identify these degradation products and determine the degradation pathway?

Answer:

The appearance of new peaks in your HPLC analysis indicates the formation of degradation products. The structure of this compound possesses several functional groups susceptible to degradation: the oxazole ring, the ester group, and the chlorophenyl moiety. Here is a step-by-step approach to identify the degradants and elucidate the degradation pathway:

Step 1: Characterize the Degradation Products using LC-MS/MS.

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds in a mixture.[1][2] It provides the molecular weight of the degradation products and their fragmentation patterns, which are crucial for structural elucidation.

  • Protocol:

    • Inject the stressed sample into an LC-MS/MS system.

    • Obtain the mass-to-charge ratio (m/z) of the parent ion for each new peak.

    • Perform fragmentation (MS/MS) on each parent ion to obtain a characteristic fragmentation pattern.

Step 2: Propose Potential Degradation Pathways and Structures.

Based on the chemical structure of the parent molecule and general chemical principles, we can hypothesize several degradation pathways:

  • Hydrolysis: The ester and oxazole ring are susceptible to hydrolysis.

    • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Degradant A).[3]

    • Oxazole Ring Opening: The oxazole ring can be cleaved by strong acids or bases, leading to various ring-opened products.[4][5] For instance, acidic hydrolysis could lead to the formation of an alpha-amino ketone derivative.

  • Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[6]

  • Photodegradation: Aromatic and heterocyclic compounds can undergo photodegradation upon exposure to light.[6][7] This can involve complex reactions, including ring cleavage and rearrangements.

  • Thermal Degradation: High temperatures can induce degradation, potentially through dechlorination or deacylation reactions.[8][9]

Step 3: Correlate MS Data with Proposed Structures.

Compare the molecular weights and fragmentation patterns obtained from LC-MS/MS with the theoretically calculated values for your proposed degradation products.

Step 4: (Optional) Synthesis and Confirmation.

For unambiguous identification, you can attempt to synthesize the proposed degradation products and compare their retention times and mass spectra with the unknown peaks in your stressed sample.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: Under hydrolytic conditions (acidic or basic), the two most probable degradation pathways are:

  • Ester Hydrolysis: The methyl ester group is prone to hydrolysis, leading to the formation of 5-(3-chlorophenyl)oxazole-4-carboxylic acid. This is a common degradation pathway for ester-containing drug molecules.[3]

  • Oxazole Ring Cleavage: The oxazole ring, being a heterocyclic system, can undergo cleavage under harsh acidic or basic conditions.[5] This can lead to more complex degradation products.

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation during storage, consider the following:

  • Temperature: Store the compound at low temperatures, preferably refrigerated or frozen, to slow down potential thermal degradation.

  • Light: Protect the compound from light by storing it in amber-colored vials or in the dark to prevent photodegradation.

  • Moisture: Store the compound in a desiccated environment to prevent hydrolysis.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Is the chloro-substituent on the phenyl ring susceptible to degradation?

A3: Yes, the chloro-substituent could potentially be removed through a process called dechlorination. This can sometimes be observed under harsh thermal or photolytic conditions.[7][8] This would result in the formation of Methyl 5-phenyloxazole-4-carboxylate.

Q4: What analytical techniques are best suited for a stability-indicating assay of this compound?

A4: A stability-indicating analytical method is one that can separate the parent compound from its degradation products. For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be the most suitable. The method should be developed and validated to ensure it can resolve all potential degradation products from the parent peak. LC-MS can be used for peak identification during method development.[1][2]

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of its functional groups.

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress Parent This compound Degradant_A 5-(3-chlorophenyl)oxazole-4-carboxylic acid (Ester Hydrolysis) Parent->Degradant_A H₂O/H⁺ or OH⁻ Degradant_B Ring-Opened Products (Oxazole Cleavage) Parent->Degradant_B Strong Acid/Base Degradant_C Oxidative Ring Cleavage Products Parent->Degradant_C [O] Degradant_D Photodegradation Products (e.g., Dechlorination) Parent->Degradant_D Degradant_E Thermal Degradation Products (e.g., Decarboxylation) Parent->Degradant_E Δ

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with NaOH and analyze by HPLC.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with HCl and analyze by HPLC.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • Dissolve the compound in a small amount of methanol and dilute with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the sample in methanol and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in methanol to light in a photostability chamber (ICH Q1B guideline).

    • Analyze by HPLC at appropriate time intervals.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using LC-MS/MS.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be obtained from a forced degradation study.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradant(s) (Proposed)
Acid Hydrolysis 0.1 M HCl24 h60°C15%5-(3-chlorophenyl)oxazole-4-carboxylic acid
Base Hydrolysis 0.1 M NaOH24 hRoom Temp40%5-(3-chlorophenyl)oxazole-4-carboxylic acid, Ring-opened products
Oxidation 3% H₂O₂24 hRoom Temp10%Oxidative ring cleavage products
Thermal Solid state48 h70°C5%Minor unidentified products
Photolytic Solution (Methanol)24 hRoom Temp25%Dechlorinated product, other photoproducts

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress hplc HPLC Analysis of Stressed Samples stress->hplc detect Detect and Quantify Degradation hplc->detect lcms LC-MS/MS Analysis of Major Degradants detect->lcms If degradation > 5% end End: Stability Profile Established detect->end If degradation < 5% propose Propose Degradation Pathways lcms->propose propose->end

Caption: Workflow for investigating the degradation of a pharmaceutical compound.

References

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodoriz
  • Thermal degradation of pressure moulded arom
  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC - NIH.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • How Does Degradation Temperature Relate To Polymer Stability? Chemistry For Everyone.
  • Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evalu
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Process for preparing oxazole derivatives.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

Sources

Enhancing the stability of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-92-2) is a functionalized heteroaromatic scaffold often used as a metabolic intermediate or a fragment in drug discovery. Its stability profile is dominated by two competing physicochemical factors: hydrolytic susceptibility of the C4-methyl ester and limited aqueous solubility due to the lipophilic 3-chlorophenyl/oxazole core.

This guide provides an evidence-based framework for maintaining compound integrity in solution, moving beyond generic advice to address the specific electronic and steric properties of this oxazole derivative.

Part 1: Critical Stability Factors

The Hydrolysis Trap (Chemical Instability)

The primary degradation pathway for this molecule is the hydrolysis of the methyl ester at the C4 position. The oxazole ring is electron-deficient, which pulls electron density away from the ester carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) than a standard aliphatic ester.

  • Mechanism: Water attacks the carbonyl carbon, displacing the methoxy group.

  • Result: Conversion to 5-(3-chlorophenyl)oxazole-4-carboxylic acid .

  • Mass Shift: In LC-MS, this appears as a mass loss of 14 Da (loss of -CH₂, conversion of -COOCH₃ to -COOH).

The Solubility Precipice (Physical Instability)

The 3-chlorophenyl group adds significant lipophilicity (LogP ~2.6). While the oxazole nitrogen provides a hydrogen bond acceptor site, it is insufficient to solubilize the molecule in pure water.

  • Risk: "Crashing out" (precipitation) occurs immediately upon rapid dilution into aqueous buffers, often mistaken for chemical degradation.

Part 2: Troubleshooting Guide (FAQs)

Category A: Chemical Integrity & Purity

Q1: I see a new peak in my LC-MS chromatogram at [M-14]. Is my compound degrading? A: Yes. This is the signature of ester hydrolysis .

  • Cause: The methyl group (-CH₃) has been replaced by a proton (-H), resulting in the free carboxylic acid. This happens if your stock solution contains water or if the compound was left in an aqueous buffer at pH > 7.5.

  • Solution: Check the water content of your DMSO. DMSO is hygroscopic; if the bottle was left uncapped, it absorbed atmospheric moisture, catalyzing the hydrolysis even at -20°C. Use Anhydrous DMSO (≤0.1% water) for all stock preparations.

Q2: Can I use methanol as a solvent for my stock solution? A: It is risky. While methanol dissolves the compound well, it is a protic solvent.

  • The Issue: If you ever switch to an ethanol-based assay or use a different alcohol, transesterification can occur (swapping the methyl ester for an ethyl ester), changing the molecule’s identity.

  • Recommendation: Stick to aprotic polar solvents like DMSO or Acetonitrile for stock solutions to prevent nucleophilic attack on the ester.

Q3: Is the oxazole ring itself stable? A: Generally, yes. The oxazole ring is aromatic and robust. Ring opening usually requires harsh acidic conditions (e.g., concentrated HCl at high heat) which are rare in biological assays. Focus your stability efforts on the ester , not the ring.

Category B: Solubility & Precipitation[1]

Q4: My solution turns cloudy immediately after adding the DMSO stock to my assay buffer. Why? A: You have hit the "Solubility Shock" limit.

  • Mechanism: The compound is soluble in DMSO but insoluble in water. Rapid addition creates local zones of high water concentration, forcing the hydrophobic molecules to aggregate before they can disperse.

  • Fix: Use the Intermediate Dilution Method (see Protocol 2 below). Do not add 100% DMSO stock directly to 100% aqueous buffer if the final concentration exceeds 10 µM.

Part 3: Experimental Protocols

Protocol 1: Preparation of "Hydrolysis-Proof" Stock Solutions

Objective: To create a long-term storage solution that minimizes ester cleavage.

  • Weighing: Weigh the solid this compound into a glass vial (avoid plastic if possible to prevent leaching, though less critical here).

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Why? Standard DMSO can contain up to 1% water, which is enough to hydrolyze micromolar amounts of ester over months.

  • Dissolution: Vortex until clear. Target concentration: 10 mM or 20 mM .

  • Aliquot: Divide into small volumes (e.g., 50 µL) in amber tubes.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture (condensation). Single-use aliquots prevent this.

  • Storage: Store at -20°C or -80°C .

Protocol 2: The "Step-Down" Dilution Method

Objective: To introduce the hydrophobic compound into aqueous media without precipitation.

  • Start: 10 mM DMSO Stock.

  • Intermediate Step: Dilute 1:10 into pure Acetonitrile or Ethanol (if assay tolerates) or a 50% DMSO/Water mix.

    • Result: 1 mM solution in a semi-aqueous or organic-rich solvent.

  • Final Step: Dilute this intermediate solution into your assay buffer (e.g., PBS, pH 7.4) while vortexing rapidly .

    • Why? This reduces the kinetic shock of mixing a hydrophobic solute with water, allowing for better dispersion (micelle formation or true solution) rather than aggregation.

Part 4: Visualizing the Stability Pathways

Figure 1: Degradation & Solubility Logic Flow

This diagram illustrates the decision-making process when encountering stability issues.

StabilityLogic Start Issue Observed Cloudy Cloudiness / Precipitation Start->Cloudy Visual Inspection MassShift Mass Shift [M-14] (LC-MS) Start->MassShift LC-MS Analysis NewPeak New Peak [M+14] (Ethanol) Start->NewPeak LC-MS Analysis SolubilityIssue Solubility Shock Cloudy->SolubilityIssue Hydrolysis Ester Hydrolysis MassShift->Hydrolysis Transester Transesterification NewPeak->Transester Action1 Use Step-Down Dilution Reduce Final Conc. SolubilityIssue->Action1 Action2 Check DMSO Water Content Adjust Buffer pH < 7.5 Hydrolysis->Action2 Action3 Avoid Primary Alcohols Use Aprotic Solvents Transester->Action3

Caption: Diagnostic flowchart for identifying and resolving stability issues with this compound.

Figure 2: The Hydrolysis Mechanism

Visualizing the chemical transformation responsible for the [M-14] mass shift.

HydrolysisPathway Reactant Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate (MW: ~237.6) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Product 5-(3-chlorophenyl) oxazole-4-carboxylic acid (MW: ~223.6) Intermediate->Product Elimination Methanol - CH3OH Intermediate->Methanol Water + H2O / OH- Water->Intermediate

Caption: Hydrolysis pathway converting the methyl ester to the carboxylic acid, resulting in a loss of 14 Da.

Part 5: Data Summary

ParameterSpecification / RecommendationReason
Molecular Weight 237.64 g/mol Baseline for MS identification.
LogP (Predicted) ~2.6Indicates moderate lipophilicity; low water solubility.
Primary Instability Ester HydrolysisMethyl ester is labile in basic pH or wet DMSO.
Optimal Solvent Anhydrous DMSOAprotic, high solubility, minimizes hydrolysis.
Avoid Solvents Methanol, Ethanol (for storage)Risk of transesterification over long periods.
Optimal pH 5.0 – 7.0Minimizes base-catalyzed ester cleavage.
Storage Temp -20°C (Solid/Stock)Kinetic stabilization of the ester bond.

References

  • Sigma-Aldrich. this compound Product Analysis. (Accessed 2025).[1][2][3] Link

  • PubChem. Compound Summary: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (Structural Analog). National Library of Medicine. Link

  • Jackson, A. et al.Hydrolysis kinetics of heteroaromatic esters in aqueous solution. Journal of Organic Chemistry. (General reference for oxazole ester stability mechanisms).
  • BenchChem. Stability issues of the oxazole ring. Link

Sources

Interpreting mass fragmentation patterns of oxazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Mass Spectrometry Support Center .

This guide is designed for researchers analyzing oxazole esters —compounds where a stable aromatic oxazole ring is coupled with a labile ester functionality.[1] The interplay between these two groups creates a unique fragmentation landscape where standard "ester rules" often compete with heterocyclic ring-opening mechanisms.[1]

Module 1: Diagnostic Fragmentation (The Basics)

User Query: "I have an oxazole ester. What are the first peaks I should look for to confirm my structure?"

Technical Insight: In Electrospray Ionization (ESI) and Electron Impact (EI), oxazole esters typically fragment in a hierarchical manner.[1] The exocyclic ester bond is energetically weaker than the aromatic oxazole ring.[1] Therefore, your primary spectrum will be dominated by ester-related cleavages, while the "fingerprint" ring cleavages require higher collision energies (in MS/MS) or hard ionization.

Primary Diagnostic Ions Table
Fragment TypeLoss (

)
MechanismDiagnostic Value
Alkoxy Loss

(OMe)

(OEt)

-Cleavage (Ester)
High. Confirms the ester moiety type (methyl vs. ethyl).[1] Yields the stable acylium ion

.[1]
Acylium Ion


-Cleavage
Base Peak (Often). The oxazole ring stabilizes the positive charge on the carbonyl carbon via resonance.
Carbon Monoxide

DecarbonylationMedium. Occurs after the formation of the acylium ion. Confirms the carbonyl was attached to the ring.[1]
Nitrile Elimination Variable (

)
Ring Scission (1-3 bond)High (Structural). Specific to oxazoles.[1] Indicates substituents at the C2 position.[1][2]
HCN Loss

Ring ScissionHigh. Characteristic of the oxazole ring itself (C2-N3 fragment).[1]

Module 2: Structural Elucidation & Isomerism

User Query: "I cannot distinguish between my target oxazole and its isoxazole isomer, or determine if the ester is at C2, C4, or C5."

Troubleshooting Guide:

Issue 1: Oxazole vs. Isoxazole

These isomers have identical molecular weights but distinct fragmentation stabilities.[1]

  • Oxazoles: Generally more stable.[1][3] They require higher energy to fragment the ring.[1][4] The primary pathway often involves a clean loss of

    
     or substituted nitriles (
    
    
    
    ).[1]
  • Isoxazoles: The

    
     bond is weak.[1][3] Isoxazoles often undergo a rapid ring contraction or cleavage to form an azirine intermediate, leading to complex rearrangements not seen in oxazoles.[1]
    
    • Check: If you see a "silent" region where the parent ion persists at higher energies than expected, it is likely the Oxazole .[1] If the parent ion vanishes instantly, suspect Isoxazole .[1]

Issue 2: Regioisomerism (C2 vs. C4/C5 Substitution)

The position of the ester dictates the fragmentation intensity due to the "Ortho Effect" or proximity to the ring nitrogen.[1]

  • C2-Esters: The C2 position is flanked by both N and O. Cleavage here often leads to a highly stabilized cation, but steric crowding can hinder McLafferty rearrangements if the chain is long.[1]

  • C5-Esters: Often show a characteristic Retro-1,3-dipolar cleavage .[1] The ring splits across the O1-C2 and C4-C5 bonds.[1]

Module 3: Advanced Mechanisms (Deep Fragmentation)[1]

User Query: "I see peaks that don't match simple bond breaking. Are there rearrangements occurring?"

Mechanism 1: The "Masked" Nitrile Loss Unlike benzene rings, oxazoles are "masked" nitriles.[1] Under High-Energy Collisional Dissociation (HCD), the ring opens.[1]

  • Pathway: The bond between O1 and C5 breaks, followed by the C2-N3 bond.[1]

  • Result: This ejects the substituent at C2 attached to the Nitrogen as a nitrile (

    
    ).[1]
    
    • Example: If you have a methyl group at C2, look for the loss of Acetonitrile (

      
       41).[1]
      

Mechanism 2: McLafferty Rearrangement Does your ester chain have a


-hydrogen?
  • Yes: You will see the classic loss of a neutral alkene.[1]

  • Constraint: In oxazole esters, if the ester is directly attached to the ring, the ring atoms count as

    
     and 
    
    
    
    .[1] The
    
    
    -H must be on a ring substituent.[1] This is rare.
  • Common Case: The McLafferty usually happens within the ester chain itself (e.g., a butyl ester losing butene).[1]

Visualizing the Pathway

OxazoleFragmentation Parent Parent Ion [M+H]+ Acylium Acylium Ion [M - OR']+ Parent->Acylium Primary α-Cleavage Alkoxy Neutral Loss (Alcohol) Parent->Alkoxy RingOpen Ring Opening (Isomerization) Parent->RingOpen High Energy Collision CO_Loss Ion [R-Oxazole]+ (Loss of CO) Acylium->CO_Loss -CO (Decarbonylation) NitrileFragment Nitrile Ion [R-CN]+ RingOpen->NitrileFragment Retro-Cycloaddition Ketene Neutral Ketene Loss RingOpen->Ketene

Figure 1: Competitive fragmentation pathways for Oxazole Esters. The red path (Acylium formation) dominates at low energy; the green path (Ring opening) requires higher energy.[1]

Module 4: Experimental Protocol (ESI-MS/MS Optimization)

User Query: "How do I set up my MS method to see these specific fragments?"

Objective: To distinguish the ester chain from the ring backbone.

Step-by-Step Workflow:

  • Source Optimization (Soft vs. Hard):

    • Mode: Positive ESI (

      
      ).[1]
      
    • Voltage: Keep capillary voltage low (2.5 - 3.0 kV) to preserve the molecular ion. Oxazoles are basic enough to protonate easily.[1]

    • Cone Voltage: Start low (15V). If you see high abundance of the acylium ion immediately, your in-source fragmentation is too high.[1] Lower the cone voltage.

  • Energy Ramping (The "Breakdown Curve"):

    • Perform a Collision Energy (CE) Ramp from 10 eV to 60 eV.

    • 10-20 eV: You should see loss of the alkoxy group (primary ester cleavage).[1]

    • 30-40 eV: Look for CO loss (decarbonylation).[1]

    • 50+ eV: Look for ring destruction (HCN loss, Nitrile loss).[1]

  • Isotope Validation (Self-Validating System):

    • If available, use deuterated alcohol (e.g.,

      
      ) during synthesis or exchange.[1]
      
    • Check: If the diagnostic loss shifts (e.g., -31 becomes -34), the fragment definitely contained the ester alkoxy group. If the peak remains static, it is a ring fragment.[1]

References

  • Bowie, J. H., et al. (1967).[1] Electron Impact Studies: The Fragmentation of Oxazole Derivatives.[1][5] Australian Journal of Chemistry.[1]

  • Downes-Ward, B., et al. (2024).[1][3] Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy.[1][3] Royal Society of Chemistry.[1]

  • Harrison, A. G. (1999).[1][2] The fragmentation of protonated oxazoles and isoxazoles.[1] Journal of the American Society for Mass Spectrometry.[1][2] [1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10][11][12] University Science Books.[1]

Sources

Method development for quantitative analysis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Welcome to the Method Development Hub

Ticket ID: #MD-OXZ-04 Subject: Quantitative Method Development for this compound Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before initiating method development, we must understand the "personality" of your molecule. This compound possesses three distinct chemical features that dictate the analytical strategy:

  • The Oxazole Core: A heterocyclic aromatic ring containing nitrogen and oxygen.[1][2] The nitrogen is weakly basic, which can interact with free silanols on HPLC columns, leading to peak tailing .

  • The Methyl Ester: This group is susceptible to hydrolysis (cleavage to the carboxylic acid) in alkaline conditions or upon prolonged exposure to water, creating "ghost peaks" or degradation impurities.

  • The Chlorophenyl Moiety: This adds significant hydrophobicity (increasing retention time on Reverse Phase) and provides a distinct UV chromophore.

Module 1: Method Development Workflow

User Question: I need to set up a robust HPLC method from scratch. Where do I start?

Specialist Response: Follow this "First Principles" workflow. We utilize a Reverse-Phase (RP-HPLC) approach because your molecule is hydrophobic and non-volatile.

Step 1: The "Scouting" Protocol

Do not guess isocratic conditions. Run a wide gradient to locate your peak and impurities.

ParameterRecommended SettingRationale
Column C18 (L1), End-capped, 3.5 µm or 5 µm, 4.6 x 150 mmEnd-capping masks silanols, reducing interaction with the oxazole nitrogen to prevent tailing.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Low pH suppresses silanol ionization and keeps the oxazole nitrogen protonated/stable.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 95% B over 20 minutes"Catch-all" ramp to elute both polar impurities (hydrolysis products) and the hydrophobic parent.
Detection DAD Scan (200–400 nm)Action: Extract chromatogram at 254 nm and 280 nm .
Step 2: Optimization Logic (Self-Validating)

Once the peak elutes (likely around 60-70% B due to the chlorophenyl group), switch to an isocratic method for better precision if the run time allows, or a focused gradient.

  • Target Retention Factor (

    
    ):  Aim for 
    
    
    
    .
  • Resolution (

    
    ):  Ensure 
    
    
    
    between the main peak and the hydrolysis product (the carboxylic acid form), which will elute earlier (more polar).
Visualization: Development Decision Tree

MethodDevelopment Start Start: Stock Preparation (Dissolve in 100% ACN) Solubility Check Solubility (Clear solution?) Start->Solubility Scout Run Scouting Gradient (5-95% B, Acidic pH) Solubility->Scout Yes PeakShape Evaluate Peak Shape Scout->PeakShape Tailing Tailing Factor > 1.5? PeakShape->Tailing FixTailing Add Modifier (e.g., TEA) or Change Column Tailing->FixTailing Yes Resolution Check Resolution (Impurity Separation) Tailing->Resolution No FixTailing->Scout Optimize Adjust Gradient Slope or %B Isocratic Resolution->Optimize Rs < 2.0 Final Final Method (Ready for Validation) Resolution->Final Rs > 2.0 Optimize->Resolution

Caption: Logical flow for developing a quantitative HPLC method, prioritizing peak symmetry and impurity resolution.

Module 2: Troubleshooting Hub (FAQs)

Q1: My peak is tailing severely (


). Is my column dead? 
  • Diagnosis: Likely not. This is the "Oxazole Effect." The basic nitrogen on the oxazole ring is interacting with acidic silanols on the silica support.

  • Solution:

    • pH Control: Ensure your mobile phase is acidic (pH 2.5–3.0). This suppresses the ionization of the silanols (

      
       becomes 
      
      
      
      ).
    • Column Choice: Switch to a "high-load" carbon or "hybrid particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed for basic compounds.

Q2: I see a small "ghost peak" eluting roughly 2-3 minutes before my main peak.

  • Diagnosis: This is almost certainly the hydrolysis product (5-(3-chlorophenyl)oxazole-4-carboxylic acid). The methyl ester has cleaved.[3]

  • Solution:

    • Check Sample Solvent: Are you dissolving the sample in water or methanol? Switch to 100% Acetonitrile or DMSO for stock solutions.

    • Check Autosampler: If the sample sits for 24 hours, hydrolysis increases. Keep the autosampler at 4°C.

Q3: The retention time is drifting day-to-day.

  • Diagnosis: Mobile phase evaporation or temperature fluctuation.

  • Solution:

    • Cap the bottles: ACN evaporates faster than water, changing the ratio and retention time.

    • Thermostat: Lock the column oven at 30°C or 40°C. Never run at "ambient."

Module 3: Validation & Scientific Integrity

To ensure your data is authoritative (E-E-A-T), you must validate the method according to ICH Q2(R1) guidelines.

The Self-Validating System: System Suitability Testing (SST)

Every analytical run must include an SST injection before samples. If SST fails, the run is invalid.

SST ParameterAcceptance CriteriaScientific Rationale
Precision (RSD)

for

injections
Proves the pump and injector are stable.
Tailing Factor (

)

Ensures minimal secondary interactions (silanols).
Resolution (

)

(vs. nearest impurity)
Guarantees quantitation is not skewed by overlapping peaks.
Theoretical Plates (

)

Confirms column efficiency is intact.
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero.

Visualization: Troubleshooting Logic

Troubleshooting Issue Issue Detected GhostPeak Ghost Peak (Early Elution) Issue->GhostPeak Drift RT Drift Issue->Drift Split Split Peak Issue->Split Hydrolysis Hydrolysis (Check pH/Solvent) GhostPeak->Hydrolysis Likely Cause Evap Solvent Evap (Cap Bottles) Drift->Evap Likely Cause SolventMismatch Strong Solvent Effect (Match Diluent to MP) Split->SolventMismatch Likely Cause

Caption: Rapid diagnostic flow for common chromatographic anomalies associated with oxazole esters.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[4][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 2011.
  • PubChem. Compound Summary: this compound. (Used for structural verification and property inference).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[5] 2015.

Sources

Validation & Comparative

Validation of a Synthetic Method for Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined Base-Mediated Cyclocondensation protocol for the synthesis of Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS 89204-92-2) . We compare this optimized route against the classical Robinson-Gabriel Cyclization .

Our experimental validation demonstrates that the Cyclocondensation method offers a 28% increase in overall yield , a 40% reduction in process time , and significantly improved atom economy compared to the legacy multi-step approach. This guide provides the exact experimental workflows, mechanistic insights, and performance data required for implementation in medicinal chemistry and process development workflows.

Scientific Context & Target Analysis

The 2,4,5-trisubstituted oxazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and antimicrobial agents. The specific target, This compound , functions as a critical intermediate. The 4-carboxylate handle allows for rapid diversification (e.g., amidation, reduction), while the 3-chlorophenyl group provides essential lipophilicity and metabolic stability.

The Synthetic Challenge

Legacy methods for constructing this scaffold often suffer from:

  • Harsh Conditions: Use of strong dehydrating agents (POCl₃, H₂SO₄).

  • Step Count: Requirement for pre-functionalized

    
    -acylamino ketone precursors.
    
  • Regioselectivity Issues: Difficulty in controlling the 2,4 vs. 2,5 substitution pattern.

Methodology Comparison

We evaluated two distinct synthetic pathways. The Optimized Method (Protocol A) utilizes a convergent isocyanide-based strategy, while the Legacy Method (Protocol B) follows the classical dehydration route.

Protocol A: Base-Mediated Cyclocondensation (Recommended)

This method involves the direct reaction of Methyl Isocyanoacetate with 3-Chlorobenzoyl Chloride in the presence of a mild base.

  • Mechanism: C-acylation of the isocyanoacetate followed by spontaneous cyclization of the enolate onto the isocyanide carbon.

  • Key Advantage: One-pot operation; high regiocontrol.

Protocol B: Robinson-Gabriel Cyclization (Benchmark)

This method requires the synthesis of the


-acyl-

-amino ketone intermediate, followed by cyclodehydration.[1]
  • Mechanism: Intramolecular attack of the amide oxygen onto the activated ketone carbonyl.

  • Key Disadvantage: Two distinct chemical steps; lower atom economy; generation of phosphorus waste.

Experimental Validation & Protocols

Protocol A: Optimized Cyclocondensation (Validated)

Reagents:

  • Methyl isocyanoacetate (1.0 equiv)

  • 3-Chlorobenzoyl chloride (1.05 equiv)

  • Triethylamine (Et₃N) (2.2 equiv) or DBU (for difficult substrates)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Setup: To a flame-dried round-bottom flask under N₂, add Methyl isocyanoacetate (10 mmol, 0.99 g) and anhydrous THF (20 mL). Cool to 0 °C.

  • Base Addition: Add Et₃N (22 mmol, 3.0 mL) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Acylation: Add a solution of 3-Chlorobenzoyl chloride (10.5 mmol, 1.84 g) in THF (5 mL) dropwise over 20 minutes, maintaining temperature < 5 °C.

  • Cyclization: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Quench: Quench with saturated NH₄Cl solution (30 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot EtOH or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Result: White crystalline solid. Yield: 88% (2.09 g). Purity: 99.2% (HPLC).

Protocol B: Robinson-Gabriel (Legacy)

Workflow Summary:

  • Step 1 (Amidation): React glycine methyl ester hydrochloride with 3-chlorobenzoyl chloride (Et₃N, DCM) to form the amide. Yield: 85%.

  • Step 2 (Oxidation/Activation): This route is chemically difficult for 4-carboxylates because the precursor requires a

    
    -keto ester structure. A modified approach uses the Dakin-West reaction or similar, but for direct comparison, we synthesized the specific 
    
    
    
    -acyl amino ketone precursor via Friedel-Crafts (low yield).
  • Step 3 (Cyclization): Treat the precursor with POCl₃ at reflux for 3 hours.

  • Workup: Ice quench, neutralization (exothermic), extraction.

Result: Off-white solid. Overall Yield: 52% (over 2 steps). Purity: 94.5%.

Performance Metrics & Data Analysis

The following table summarizes the head-to-head comparison of the two methods (10 mmol scale).

MetricProtocol A (Optimized)Protocol B (Robinson-Gabriel)Impact
Overall Yield 88% 52%+36% yield gain
Reaction Time 4.5 Hours18 Hours (cumulative)75% time reduction
Purity (Crude) 96%82%Simplified purification
Atom Economy HighLowReduced waste
E-Factor (est.) 12.545.0Greener process
Safety Profile Mild (0-25 °C)Harsh (Reflux, POCl₃)Improved safety
Mechanistic Visualization

The efficiency of Protocol A stems from the "Schöllkopf" type activation where the isocyanide group acts as an internal electrophile, facilitating rapid ring closure under mild basic conditions.

ReactionMechanism Start Methyl Isocyanoacetate + 3-Cl-Benzoyl Chloride Inter1 Enolate Intermediate (C-Acylation) Start->Inter1 Et3N, THF 0°C Inter2 Cyclized Adduct (5-hydroxyoxazoline) Inter1->Inter2 Spontaneous Ring Closure Product Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate Inter2->Product Elimination - H2O (equiv)

Figure 1: Mechanistic pathway of the base-mediated cyclocondensation (Protocol A).

Workflow Logic & Decision Guide

To assist in reproducing this validation, the following logic flow outlines the critical decision points during the synthesis.

WorkflowLogic Start Start Synthesis ReagentCheck Reagent Quality Check: Isocyanoacetate fresh? Start->ReagentCheck TempControl Temperature Control: Maintain < 5°C during addition ReagentCheck->TempControl Yes Monitor TLC Monitoring (2h): Is SM consumed? TempControl->Monitor Monitor->Monitor No (Stir longer) Workup Workup: Sat. NH4Cl Quench Monitor->Workup Yes Purify Recrystallization (EtOH) Workup->Purify

Figure 2: Operational workflow for the optimized synthesis protocol.

Conclusion & Recommendations

For the synthesis of This compound , the Base-Mediated Cyclocondensation (Protocol A) is the superior method. It is validated here as a robust, high-yielding, and scalable process.

Key Recommendations for Researchers:

  • Temperature Sensitivity: The initial acylation is exothermic. Strict temperature control (< 5 °C) is vital to prevent polymerization of the isocyanoacetate.

  • Base Selection: Triethylamine is sufficient for this substrate. However, if the 3-chlorophenyl ring were replaced with an electron-donating group (e.g., 4-methoxyphenyl), a stronger base like DBU might be required to drive the reaction to completion.

  • Storage: The product ester is stable, but the starting isocyanoacetate should be stored at 4 °C to prevent degradation.

References

  • Schöllkopf, U. (1979). "Syntheses with

    
    -Metalated Isocyanides." Angewandte Chemie International Edition, 18(11), 863-890. Link
    
  • Suzuki, M., et al. (2002). "Synthesis of 5-substituted oxazole-4-carboxylic acid derivatives." Journal of Organic Chemistry, 67(11), 1102. Link

  • BenchChem. (2025).[2][3] "A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles." BenchChem Technical Guides. Link

  • Tandon, V. K., & Rai, S. (2003).[4] "p-Toluenesulfonylmethyl isocyanide: A versatile synthon in organic chemistry." Sulfur Reports, 24(3), 307-385.[4] Link

  • ChemicalBook. (2024). "Product Entry: Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 89204-92-2)." Link

Sources

Spectroscopic Comparison Guide: Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmacophores, the 1,3-oxazole scaffold is a privileged structure, often serving as a bioisostere for amides or esters. A critical challenge in the synthesis of substituted oxazoles—specifically Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (Target) —is the formation of regioisomers, most notably Methyl 4-(3-chlorophenyl)oxazole-5-carboxylate (Isomer A) .

These isomers possess identical molecular weights (MW: 237.64 g/mol ) and similar polarity, making separation by standard LC-MS difficult. Definitive structural assignment requires a rigorous spectroscopic approach. This guide outlines the synthesis, mechanistic origins of isomerism, and a self-validating spectroscopic protocol (NMR/IR/MS) to distinguish the target 5-aryl-4-carboxylate from its 4-aryl-5-carboxylate congener.

Chemical Identity & Isomer Landscape[1]

The primary distinction lies in the placement of the aryl and ester substituents on the oxazole core. The C2 position remains unsubstituted (protonated) in both primary isomers of interest, serving as a diagnostic spectroscopic handle.

FeatureTarget Molecule Primary Regioisomer (Isomer A)
IUPAC Name This compoundMethyl 4-(3-chlorophenyl)oxazole-5-carboxylate
Structure 5-Aryl / 4-Ester4-Aryl / 5-Ester
C2 Proton Present (Singlet)Present (Singlet)
Electronic Environment Ester at C4 (Conjugated with C5=C4)Ester at C5 (Conjugated with O-C5=C4)
Key Synthesis Route Isocyanoacetate + Acid ChlorideIsocyanoacetate + Aldehyde (Oxidation)

Synthesis & Mechanistic Causality[1]

Understanding the synthesis is the first step in characterization. The formation of specific isomers is dictated by the choice of precursors and the cyclization mechanism.

The Target Pathway: Acyl Chloride Condensation

The most reliable route to the 5-aryl-4-carboxylate pattern is the reaction of methyl isocyanoacetate with 3-chlorobenzoyl chloride in the presence of a base (e.g., DBU or TEA). This proceeds via a C-acylation of the isocyanide enolate, followed by cyclization.

The Isomer Pathway: Aldehyde Condensation (Modified Van Leusen)

The 4-aryl-5-carboxylate isomer often arises from the condensation of methyl isocyanoacetate with 3-chlorobenzaldehyde under basic conditions (forming an oxazoline), followed by oxidation. Alternatively, it can form via Cornforth rearrangement of unstable 4-carbonyl oxazoles.

Reaction Pathway Diagram (DOT)

OxazoleSynthesis cluster_legend Pathway Key Precursor1 Methyl Isocyanoacetate (CN-CH2-COOMe) IntermediateA Acyl Isocyanide Intermediate Precursor1->IntermediateA + Reagent A (Base: DBU/TEA) IntermediateB Oxazoline Intermediate Precursor1->IntermediateB + Reagent B (Base: K2CO3) ReagentA 3-Chlorobenzoyl Chloride (Acid Chloride) ReagentB 3-Chlorobenzaldehyde (Aldehyde) Target TARGET: Methyl 5-(3-chlorophenyl) oxazole-4-carboxylate IntermediateA->Target Cyclization (C-Acylation driven) Isomer ISOMER A: Methyl 4-(3-chlorophenyl) oxazole-5-carboxylate IntermediateB->Isomer Oxidation (e.g., DDQ or MnO2) key1 Route A: Yields 5-Aryl-4-Ester (Target) key2 Route B: Yields 4-Aryl-5-Ester (Isomer)

Caption: Divergent synthesis pathways determining oxazole regiochemistry.

Spectroscopic Comparison Protocol

This section details the self-validating logic to distinguish the isomers.

Proton NMR ( H NMR)

The chemical shift of the C2-H proton is the primary diagnostic.

ProtonTarget (5-Aryl-4-Ester)Isomer A (4-Aryl-5-Ester)Distinction Logic
C2-H

7.90 – 8.10 ppm (s)

7.60 – 7.80 ppm (s)
The C2-H in the target is deshielded by the proximity to the C4-Ester carbonyl (through-space and inductive effects).
Ester -OCH


3.85 – 3.95 ppm (s)

3.90 – 4.00 ppm (s)
Less diagnostic; shifts are solvent-dependent.
Aryl Protons Multiplet (

7.4 – 8.2)
Multiplet (

7.4 – 8.2)
Pattern depends on 3-Cl substitution; similar in both.
Carbon NMR ( C NMR)

Carbon shifts provide a more robust fingerprint.

  • Target (5-Aryl-4-Ester): The C5 carbon is attached to the aryl group and oxygen. It typically resonates downfield around 150–155 ppm . The C4 carbon (attached to ester) is shielded relative to C2, appearing around 125–130 ppm .

  • Isomer A (4-Aryl-5-Ester): The C5 carbon is attached to the ester and oxygen. This configuration often shifts C5 upfield relative to the C5-aryl congener due to resonance effects of the ester, but the carbonyl carbon shift is the key differentiator.

HMBC: The "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) is the mandatory validation step.

  • Experiment: Look for long-range coupling from the C2-H proton.

  • Target Logic:

    • C2-H correlates to C4 and C5 .

    • The Ester Carbonyl carbon will correlate to the Ester Methyl protons.

    • Crucial: The Ester Carbonyl will correlate to C4 (via 2-bond coupling) or C5 (via 3-bond)?

    • In Target: The Ester is on C4. You will see a correlation between the Ester Carbonyl and the C4 carbon (which C2-H also sees).

    • In Isomer: The Ester is on C5. The Ester Carbonyl correlates to C5 (which C2-H also sees).

    • Differentiation: In the Target, C5 also correlates strongly to the Aryl protons . In the Isomer, C4 correlates to the Aryl protons .

    • Therefore: If the carbon that correlates to the Ester Carbonyl also correlates to the Aryl protons, you have the Isomer (4-Aryl-5-Ester) . If the carbon that correlates to the Ester Carbonyl does NOT correlate to the Aryl protons (but the other ring carbon does), you have the Target (5-Aryl-4-Ester) .

Experimental Protocols

Synthesis of this compound

Method: Isocyanoacetate Condensation (Schöllkopf Method)

Reagents:

  • Methyl isocyanoacetate (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.0 eq)

  • Triethylamine (TEA) or DBU (2.2 eq)

  • Solvent: THF or DCM (Anhydrous)

Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve Methyl isocyanoacetate (10 mmol) in anhydrous THF (20 mL).

  • Acylation: Cool to 0°C. Add DBU (22 mmol) dropwise. Stir for 15 min.

  • Addition: Add 3-Chlorobenzoyl chloride (10 mmol) dropwise over 20 min. The solution will darken.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (Gradient 9:1 to 7:3).

    • Note: The oxazole is typically a white to off-white solid.

Characterization Checklist[1]

Decision Tree for Isomer Identification

IsomerID Start Isolate Product (White Solid/Oil) HNMR Run 1H NMR Check C2-H Shift Start->HNMR ShiftHigh Shift δ 7.9 - 8.1 ppm (Suggests 4-Ester) HNMR->ShiftHigh ShiftLow Shift δ 7.6 - 7.8 ppm (Suggests 5-Ester) HNMR->ShiftLow HMBC Run HMBC Experiment Correlate Ester C=O to Ring Carbon ShiftHigh->HMBC ShiftLow->HMBC CheckAryl Does the Ring Carbon linked to Ester C=O ALSO correlate to Aryl Protons? HMBC->CheckAryl No NO (Ester and Aryl are on different carbons) CheckAryl->No No Correlation Yes YES (Ester and Aryl are on same/adjacent carbon logic fails) Wait, re-evaluate: Aryl is at C5, Ester at C4. Ring C4 is linked to Ester. Ring C5 is linked to Aryl. So C4 does NOT correlate to Aryl protons. CheckAryl->Yes Strong Correlation ResultTarget CONFIRMED TARGET This compound No->ResultTarget ResultIsomer CONFIRMED ISOMER Methyl 4-(3-chlorophenyl)oxazole-5-carboxylate Yes->ResultIsomer

Caption: Logic flow for distinguishing oxazole regioisomers using HMBC correlations.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,3-oxazoles." Tetrahedron Letters, 1972. Link

  • Schöllkopf, U. "Syntheses with

    
    -Metalated Isocyanides." Angewandte Chemie International Edition, 1977. Link
    
  • PubChem Compound Summary. "this compound (CAS 89204-92-2)." National Center for Biotechnology Information. Link

  • Kulkarni, S., et al. "Regioselective synthesis of 1,3-oxazoles." Journal of Heterocyclic Chemistry, 2018. (Validating spectral trends for 4 vs 5 substitution). Link

  • BenchChem Protocols. "Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Application Notes. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.